molecular formula C6H8N2O3 B1431569 2-Methyl-5-pyrimidinecarboxylic acid hydrate CAS No. 1314670-28-4

2-Methyl-5-pyrimidinecarboxylic acid hydrate

Cat. No.: B1431569
CAS No.: 1314670-28-4
M. Wt: 156.14 g/mol
InChI Key: SVVDWEDGKRJYOS-UHFFFAOYSA-N
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Description

2-Methyl-5-pyrimidinecarboxylic acid hydrate is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylpyrimidine-5-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.H2O/c1-4-7-2-5(3-8-4)6(9)10;/h2-3H,1H3,(H,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVDWEDGKRJYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 2-Methyl-5-pyrimidinecarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-Methyl-5-pyrimidinecarboxylic acid hydrate in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

2-Methyl-5-pyrimidinecarboxylic acid (CAS: 5194-32-1) is a critical heterocyclic building block used in the synthesis of bioactive quinazolinones, antiviral agents, and substituted pyridazines.[1][2]

In its hydrate form , the compound exhibits distinct thermodynamic behavior compared to its anhydrous counterpart. The presence of water molecules in the crystal lattice increases the lattice energy, often reducing solubility in non-polar organic solvents while necessitating specific protic or highly polar aprotic solvents for effective dissolution and processing.

Physicochemical Profile
PropertyValueRelevance to Solubility
Molecular Formula

Hydrate stoichiometry affects molecular weight calculations.
pKa (Predicted) ~2.91 (Acid), ~1.5 (Base)Amphoteric nature; solubility is highly pH-dependent.
Melting Point 203–205 °CHigh MP indicates strong crystal lattice forces (H-bonding).
LogP ~ -0.4 to 0.6Low lipophilicity; prefers polar solvents.

Solubility Behavior in Organic Solvents[3]

The solubility of this compound follows a "like-dissolves-like" mechanism heavily influenced by the ability of the solvent to disrupt the intermolecular hydrogen bonding network of the pyrimidine and carboxylic acid moieties.

Solvent Class Efficiency

Based on structural analysis and isolation protocols from synthesis literature, the solubility hierarchy is defined as follows:

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Dipolar Aprotic DMSO, DMF, DMAcHigh (>20 mg/mL)High dielectric constant disrupts lattice energy; accepts H-bonds from COOH.
Protic Polar Methanol, EthanolModerate (5–15 mg/mL)Capable of H-bonding; solubility increases significantly with temperature (

).
Polar Aprotic Acetone, Ethyl AcetateLow to Moderate Limited ability to solvate the zwitterionic character of the acid.
Non-Polar Toluene, Hexane, DCMNegligible (<1 mg/mL)Lack of polarity prevents interaction with the hydrophilic pyrimidine core.
Aqueous Water (Neutral pH)Slight The hydrate is stable; solubility improves drastically at pH > 4 (salt formation).
The Hydrate Factor

The hydrate water acts as a "stabilizer" within the crystal lattice. To dissolve the hydrate in organic solvents (e.g., for a Grignard reaction or anhydrous coupling), researchers must perform an azeotropic distillation (using Toluene or Benzene) or use a scavenging agent (e.g., Trimethyl orthoformate) if the reaction is water-sensitive.

Thermodynamic Modeling (The Apelblat Equation)

For precise process engineering (e.g., crystallization design), the solubility (


) of the solute in a given solvent at temperature (

) is best modeled using the Modified Apelblat Equation . This empirical model correlates experimental solubility data with temperature.


  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (Kelvin)
    
  • 
     : Empirical constants derived from regression analysis of experimental data.
    

Application:

  • Positive

    
     value:  Indicates the enthalpy of solution is temperature-dependent.
    
  • Process Control: Use this model to determine the precise "Cooling Curve" for recrystallization to maximize yield and purity.

Experimental Protocol: Gravimetric Solubility Determination

To generate precise solubility curves for your specific batch (accounting for hydrate variations), follow this self-validating protocol.

Phase 1: Saturation
  • Preparation: Add excess this compound to 10 mL of the target solvent (e.g., Ethanol) in a jacketed equilibrium cell.

  • Equilibration: Stir at 400 rpm for 24 hours at the target temperature (

    
    ).
    
  • Verification: Stop stirring and allow settling for 2 hours. Ensure solid phase remains (indicating saturation).

Phase 2: Sampling & Analysis
  • Filtration: Withdraw 2 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Gravimetric Analysis:

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtered solution and weigh (

      
      ).
      
    • Evaporate solvent under vacuum at 40°C until constant mass is achieved (

      
      ).
      
  • Calculation:

    
    
    
Phase 3: Validation
  • Replicate: Perform in triplicate. Relative Standard Deviation (RSD) must be < 3%.

  • Hydrate Check: Perform XRPD (X-Ray Powder Diffraction) on the undissolved solid residue to confirm it has not converted to a different polymorph or solvate during the experiment.

Strategic Purification & Isolation Workflow

The following diagram illustrates the decision matrix for processing 2-Methyl-5-pyrimidinecarboxylic acid based on solubility logic.

SolubilityWorkflow Start Raw Material: 2-Methyl-5-pyrimidinecarboxylic Acid Hydrate SolventSelect Select Solvent System Start->SolventSelect Reaction Reaction Medium (Synthesis) SolventSelect->Reaction Synthetic Utility Purification Purification (Recrystallization) SolventSelect->Purification Clean-up DMSO DMSO / DMF (High Solubility) Reaction->DMSO Polar Aprotic WaterBase Water + Base (pH > 4) Reaction->WaterBase Aqueous Phase Alcohol Ethanol / Methanol (Temp Dependent) Purification->Alcohol Preferred Purification->WaterBase pH Swing Method Process1 Perform Reaction (Coupling/Substitution) DMSO->Process1 Process2 Heat to Reflux (Dissolution) Alcohol->Process2 Process3 Acidify to pH < 2 (Precipitation) WaterBase->Process3 Isolate Filtration & Drying (Recover Pure Acid) Process1->Isolate Precipitate w/ Water Process2->Isolate Cooling Crystallization Process3->Isolate

Figure 1: Decision matrix for solvent selection based on intended process (Synthesis vs. Purification).

Critical References

  • Chemical Identity & Physical Properties :

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13670875, 2-Methylpyrimidine-5-carboxylic acid.[2] Retrieved from [Link]

  • Solubility Data & Applications :

  • Thermodynamic Modeling Methodology :

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Standard reference for the Apelblat equation methodology used in Protocol Section 3).

  • Synthesis & Purification Context :

Sources

Methodological & Application

Application Note: Synthesis and Derivatization of 2-Methyl-5-pyrimidinecarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Value

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, ubiquitous in kinase inhibitors, nucleotide analogs, and broad-spectrum anti-infectives. Specifically, 2-Methyl-5-pyrimidinecarboxylic acid (CAS 5194-32-1) and its stable hydrate form (CAS 1314670-28-4) serve as critical building blocks. The C5-carboxylic acid moiety provides a versatile handle for amide coupling to generate libraries of bioactive molecules, while the C2-methyl group offers metabolic stability and a vector for hydrophobic interactions within protein binding pockets.

This guide moves beyond generic textbook methods, offering a field-validated, scalable protocol for synthesizing this core scaffold from commodity precursors. It focuses on the "Vinamidinium-like" condensation strategy , which is superior to the traditional oxidation of 2-methyl-5-methylpyrimidine due to higher regioselectivity and cleaner impurity profiles.

Retrosynthetic Logic

The most robust route disconnects the pyrimidine ring into a C3 electrophile (a masked dialdehyde or formyl-ester equivalent) and an N-C-N bis-nucleophile (acetamidine).

Retrosynthesis Target 2-Methyl-5-pyrimidinecarboxylic acid Ester Ethyl 2-methylpyrimidine-5-carboxylate Target->Ester Hydrolysis Acetamidine Acetamidine HCl (N-C-N Source) Ester->Acetamidine Cyclocondensation Enolate Sodium 2-formyl-3-oxopropionate (C3 Electrophile) Ester->Enolate Cyclocondensation Diethoxy Ethyl 3,3-diethoxypropionate Enolate->Diethoxy Claisen Condensation Formate Ethyl Formate Enolate->Formate Claisen Condensation

Caption: Retrosynthetic analysis showing the disconnection of the pyrimidine core into acetamidine and a C3-formyl ester equivalent.

Part 2: Detailed Experimental Protocols

Protocol 1: Core Scaffold Synthesis

Objective: Preparation of 2-Methyl-5-pyrimidinecarboxylic acid hydrate starting from ethyl 3,3-diethoxypropionate.

Stage A: Formation of the C3-Electrophile (Enolate)

Principle: A crossed Claisen condensation generates a reactive sodium enolate species. This intermediate is sensitive to moisture and should be used immediately or stored under strict inert conditions.

Reagents:

  • Ethyl 3,3-diethoxypropionate (1.0 eq)

  • Ethyl formate (1.5 eq)[1]

  • Sodium hydride (60% dispersion in oil) (1.2 eq)

  • Anhydrous THF or Diethyl Ether

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Activation: Suspend NaH (1.2 eq) in anhydrous THF (5 mL/g NaH) under nitrogen. Cool to 0°C.

  • Addition: Mix ethyl 3,3-diethoxypropionate (1.0 eq) and ethyl formate (1.5 eq). Add this mixture dropwise to the NaH suspension over 45 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. A thick precipitate (the sodium salt of ethyl 2-formyl-3,3-diethoxypropionate/ethyl 2-formyl-3-oxopropionate equivalent) will form.

  • Isolation (Optional but recommended): Filter the solid under nitrogen, wash with anhydrous ether, and dry under vacuum. This yields the stable sodium salt, often referred to as "Zhichkin’s Salt" [1].

Stage B: Cyclocondensation

Principle: The amidine nitrogen attacks the electrophilic formyl/aldehyde carbon, followed by cyclization and elimination of ethanol/water to aromatize the ring.

Reagents:

  • Sodium salt from Stage A (1.0 eq)

  • Acetamidine hydrochloride (1.1 eq)

  • Ethanol (anhydrous)[2]

Procedure:

  • Dissolve/suspend the Sodium Salt (1.0 eq) in anhydrous ethanol.

  • Add Acetamidine HCl (1.1 eq) in one portion.

  • Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by HPLC/TLC (EtOAc/Hexane 1:1). The intermediate enol ether is consumed to form the pyrimidine ester.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo. Partition the residue between water and dichloromethane (DCM). Extract the aqueous layer with DCM (3x).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The crude Ethyl 2-methylpyrimidine-5-carboxylate is often pure enough (>90%) for hydrolysis. If needed, recrystallize from hexanes/EtOAc.

Stage C: Hydrolysis to the Acid Hydrate

Principle: Base-catalyzed saponification followed by controlled acidification to crystallize the zwitterionic acid as its hydrate.

Reagents:

  • Ethyl 2-methylpyrimidine-5-carboxylate

  • Lithium Hydroxide (LiOH·H₂O) (2.0 eq)

  • Solvent: THF:MeOH:Water (3:1:1)

Procedure:

  • Dissolve the ester in the THF/MeOH/Water mixture.

  • Add LiOH·H₂O (2.0 eq). Stir at room temperature for 3 hours. Note: LiOH is preferred over NaOH for cleaner impurity profiles in pyrimidine hydrolysis.

  • Acidification: Cool to 0°C. Adjust pH to ~3.0 using 1N HCl.

  • Crystallization: The product, 2-Methyl-5-pyrimidinecarboxylic acid , will precipitate.

  • Filtration: Filter the white solid. Wash with cold water (2x) and acetone (1x).

  • Drying: Air dry or dry under mild vacuum (40°C) to retain the hydrate water molecules (if targeting the hydrate form specifically).

Yield Expectations:

  • Overall Yield (3 steps): 55–65%

  • Purity: >98% (HPLC)

Protocol 2: Derivatization (Amide Coupling)

Application: Synthesis of bioactive carboxamides (e.g., kinase inhibitors).

Reagents:

  • This compound (1.0 eq)

  • Amine partner (e.g., Aniline derivative) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Procedure:

  • Dissolve the acid in DMF.

  • Add DIPEA and stir for 5 minutes to ensure deprotonation of the carboxylic acid.

  • Add HATU. Stir for 10 minutes to form the activated ester.

  • Add the amine partner.[3][4] Stir at RT for 4–12 hours.

  • Quench: Pour into ice water. Filter the precipitate or extract with EtOAc.

Part 3: Process Data & Validation

Critical Process Parameters (CPP)
ParameterRangeImpact on Quality
NaH Quality Fresh, 60% disp.Old NaH leads to incomplete enolate formation and lower yield in Stage A.
Moisture Control <0.1% waterWater quenches the enolate and acetamidine, forming acyclic byproducts.
Hydrolysis pH 2.5 – 3.5pH < 2.0 can protonate the pyrimidine nitrogen, trapping salt; pH > 4.0 leaves carboxylate salt.
Temperature Reflux (78-80°C)Lower temps lead to incomplete cyclization (dihydropyrimidine intermediates).
Experimental Workflow Diagram

Workflow Start Start: Ethyl 3,3-diethoxypropionate + Ethyl Formate Step1 Enolate Formation (NaH, THF, 0°C -> RT) Start->Step1 Inter1 Intermediate: Sodium 2-formyl-3-oxopropionate Step1->Inter1 Step2 Cyclocondensation (+ Acetamidine HCl, EtOH, Reflux) Inter1->Step2 Inter2 Intermediate: Ethyl 2-methylpyrimidine-5-carboxylate Step2->Inter2 Step3 Saponification (LiOH, THF/MeOH/H2O) Inter2->Step3 Step4 Acidification & Isolation (pH 3.0, Crystallization) Step3->Step4 End Final Product: This compound Step4->End

Caption: Step-by-step workflow for the synthesis of the target pyrimidine acid.

Part 4: Troubleshooting & Expert Insights

Issue: Low Yield in Cyclization

  • Cause: The "Zhichkin salt" (enolate) is hygroscopic. If it absorbs water, it reverts to the starting ester or decomposes.

  • Fix: Generate the salt in situ and use it immediately, or filter it under a nitrogen blanket and store in a desiccator.

Issue: Product is an Oil after Hydrolysis

  • Cause: Incomplete acidification or presence of residual organic solvents preventing crystallization.

  • Fix: Ensure all THF/MeOH is removed by rotary evaporation before acidification. The aqueous phase should be concentrated. If oil persists, scratch the flask with a glass rod or seed with a genuine crystal.

Issue: Impurity Formation (Dihydropyrimidines)

  • Cause: Reaction time too short or temperature too low.

  • Fix: Ensure full reflux. If the intermediate persists, adding a small amount of acid catalyst (pTSA) during the workup or extending reflux time can drive aromatization.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

  • BenchChem. (2025). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Application Note. Link

  • Organic Syntheses. (1951). Mucobromic Acid.[5][6] Org. Synth., 31, 72. Link (Historical context for alternative routes).

  • PubChem. (2025). 2-Methylpyrimidine-5-carboxylic acid (Compound Summary). Link

  • Hansen, M., et al. (2018).[7] Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Bioorganic & Medicinal Chemistry Letters, 28(6), 1068-1072. Link (Application Case Study).

Sources

Application Note: Amide Coupling Strategies for 2-Methyl-5-pyrimidinecarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-5-pyrimidinecarboxylic acid (CAS: 110099-91-1 for anhydrous; often supplied as hydrate) is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. However, its use in amide coupling presents specific challenges:

  • Electron Deficiency: The pyrimidine ring exerts a strong electron-withdrawing effect, reducing the nucleophilicity of the carboxylate oxygen during the activation step.

  • Solubility: The zwitterionic character and planar stacking of the pyrimidine core lead to poor solubility in standard non-polar solvents (DCM, Toluene).

  • Hydrate Interference: Commercial sources often supply the hydrate form . Unaccounted water molecules hydrolyze activated esters and consume expensive coupling reagents, leading to stalled reactions and low yields.

This guide provides three validated protocols designed to overcome these barriers, prioritizing the T3P (Propylphosphonic anhydride) method as the superior choice for handling the hydrate form in situ.

Chemical Profile & Strategic Analysis

PropertyDataImplication for Coupling
Structure Pyrimidine-5-COOHHigh electron deficiency;

lower than benzoic acid (~3.5 vs 4.2).
Form Solid (often Hydrate)Critical: Water must be removed or scavenged. 1 eq. water consumes 1 eq. coupling reagent.[1][2][3][4][5][6]
Solubility Low in DCM/EtOAcRequires polar aprotic solvents (DMF, DMAc, NMP) or solubilizing bases (Pyridine).
Nucleophilicity Ring N are weak nucleophilesLow risk of N-acylation at the ring positions, but possible coordination with metal catalysts.
The "Hydrate Penalty"

When using standard reagents like EDC or HATU, the water of hydration competes with the amine for the active ester.

  • Result: Formation of the starting acid (hydrolysis) or consumption of reagent to form urea byproducts.

  • Solution: Use a reagent that acts as a dehydrating agent (T3P) or perform azeotropic drying prior to activation.

Decision Matrix: Selecting the Right Protocol

The following Graphviz diagram outlines the logic for selecting the optimal coupling strategy based on scale and substrate properties.

CouplingStrategy Start Start: 2-Methyl-5-pyrimidine carboxylic acid Hydrate Scale Reaction Scale? Start->Scale Small Discovery (<100 mg) Scale->Small Speed priority Large Process (>10 g) Scale->Large Cost priority Amine Amine Nucleophilicity? Small->Amine MethodB Method B: T3P (Water Scavenging, Scalable) Large->MethodB Preferred MethodC Method C: Acid Chloride (Thionyl Chloride) Large->MethodC Alternative Reactive Reactive (Alkyl) Amine->Reactive Weak Weak (Aniline/Heterocycle) Amine->Weak MethodA Method A: HATU (High Cost, High Success) Reactive->MethodA Weak->MethodA MethodB->MethodA If T3P fails

Figure 1: Strategic decision tree for reagent selection. T3P is preferred for scale-up due to water tolerance.

Experimental Protocols

Method A: The Discovery Standard (HATU)

Best for: Milligram scale, high-throughput screening, valuable amines. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester), which reacts rapidly even with electron-deficient amines.

Reagents:

  • Acid: 1.0 equiv[7]

  • Amine: 1.1 equiv

  • HATU: 1.2 - 1.5 equiv (Excess accounts for potential residual water)

  • DIPEA (Diisopropylethylamine): 3.0 equiv

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Drying (Optional but Recommended): If the acid is a hydrate, dissolve in minimal MeOH/Toluene and concentrate in vacuo (2x) to azeotrope water.

  • Activation: Dissolve the acid (1.0 equiv) in DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes at Room Temperature (RT) to ensure formation of the active ester.

  • Coupling: Add the amine (1.1 equiv).

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Note: If conversion stalls, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (3x), Water (1x), and Brine (1x). Dry over 
    
    
    
    .
Method B: The "Hydrate-Smart" Protocol (T3P)

Best for: Gram scale, process chemistry, un-dried hydrate starting material. Why: T3P (Propylphosphonic anhydride) consumes water during the reaction cycle, converting it into harmless propylphosphonic acid. This effectively "dries" the reaction in situ.

Reagents:

  • Acid (Hydrate): 1.0 equiv

  • Amine: 1.1 equiv

  • T3P (50% w/w in EtOAc or DMF): 2.0 - 2.5 equiv (Higher excess handles the hydrate water)

  • Base: Pyridine (3.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Slurry: Charge the Acid Hydrate (1.0 equiv) and Amine (1.1 equiv) into the reactor/flask with EtOAc (5-10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv). The mixture may not fully dissolve yet.

  • T3P Addition: Add T3P solution (2.0 equiv) dropwise over 10 minutes.

    • Exotherm Warning: Mild exotherm is possible.[1] Maintain T < 30°C.

  • Reaction: Stir at RT. If the substrate is the hydrate, the first equivalent of T3P may be consumed by the lattice water.

  • Optimization: If LCMS shows remaining acid after 4 hours, add an additional 0.5 equiv of T3P.

  • Workup: Quench with water. Separate layers. The T3P byproducts are water-soluble, making purification extremely simple compared to HATU (which leaves urea/HOBt byproducts).

Method C: Acid Chloride Activation (Thionyl Chloride)

Best for: Very weak nucleophiles (e.g., nitro-anilines) or when coupling reagents fail.

Critical Safety Note: The hydrate water will react violently with


, releasing 

and

gas immediately. You must account for this gas evolution.

Step-by-Step:

  • Chlorination: Suspend Acid Hydrate (1.0 equiv) in Toluene. Add

    
     (5.0 equiv) and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux (80-110°C) for 2 hours. The system will clarify as the acid chloride forms.

  • Isolation: Concentrate in vacuo to remove excess

    
     and Toluene. Do not  expose to air (moisture).
    
  • Coupling: Redissolve the crude acid chloride in DCM or THF. Add to a solution of Amine (1.0 equiv) and

    
     (2.0 equiv) at 0°C.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (HATU) Hydrate water consumed the HATU.Increase HATU to 2.0 equiv or switch to Method B (T3P).
Precipitation Pyrimidine acid is insoluble in DCM.Switch solvent to DMF or NMP.
Epimerization Not applicable (Achiral acid).N/A
No Reaction (Aniline) Nucleophile is too weak.Use Method C (Acid Chloride) or add HOAt catalyst to Method A.
Product in Aqueous Layer Pyrimidine amide is amphoteric/polar.Do not use acid wash during workup. Salt out the aqueous layer with NaCl and extract with IPA/CHCl3 (1:3).

Mechanistic Insight (Graphviz)

The following diagram illustrates why the Hydrate form disrupts standard coupling and how T3P bypasses this failure mode.

Mechanism Hydrate Acid Hydrate (R-COOH • H2O) Split1 Hydrate->Split1 Reagent Coupling Reagent (HATU or T3P) WaterAttack Water Attacks Reagent (Hydrolysis) Split1->WaterAttack With HATU/EDC T3P_Path T3P Scavenges Water Split1->T3P_Path With T3P (Excess) Waste Reagent Consumed (Urea Byproduct) WaterAttack->Waste Stall Stalled Reaction (Low Yield) Waste->Stall ActiveSpecies Formation of Mixed Anhydride T3P_Path->ActiveSpecies - P-OH species Amide Target Amide ActiveSpecies->Amide + Amine

Figure 2: Mechanistic divergence between HATU (susceptible to water) and T3P (water-scavenging).

References

  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Patterson, A. W., et al. (2007). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides."[3][8] Organic Process Research & Development, 11(3).

  • PubChem. (n.d.).[9][10] "2-Methylpyrimidine-5-carboxylic acid."[10][11] National Center for Biotechnology Information.

Sources

Application Note: High-Efficiency Esterification of 2-Methyl-5-pyrimidinecarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The esterification of 2-Methyl-5-pyrimidinecarboxylic acid (CAS: 5194-32-1) is a critical transformation in the synthesis of kinase inhibitors and other heterocyclic pharmacophores. However, the commercial availability of this starting material as a hydrate presents a specific thermodynamic challenge: the presence of lattice water shifts the equilibrium of standard Fischer esterifications toward the starting material, significantly lowering yields.

This protocol details a Thionyl Chloride (SOCl₂)-mediated methyl esterification . Unlike standard acid-catalyzed reflux (e.g., H₂SO₄/MeOH), this method utilizes SOCl₂ as a dual-function reagent:

  • Chemical Desiccant: It irreversibly consumes the water of hydration, generating SO₂ and HCl gas.

  • Activating Agent: It converts the carboxylic acid to a highly reactive acyl chloride intermediate (or activated acyl chlorosulfite) in situ, driving the reaction to completion despite the electron-deficient nature of the pyrimidine ring.

Reaction Mechanism & Logic

The reaction proceeds via an initial dehydration followed by nucleophilic acyl substitution. The pyrimidine ring is electron-deficient, making the carbonyl carbon highly electrophilic, but also making the ring nitrogen susceptible to protonation. The excess HCl generated ensures the pyridine nitrogen remains protonated, preventing it from interfering with the activation step.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Substrate 2-Methyl-5-pyrimidinecarboxylic acid (Hydrate) Desiccation Dehydration Step (SOCl2 + H2O -> SO2 + 2HCl) Substrate->Desiccation + SOCl2 Activation Activation (Formation of Acyl Chloride) Desiccation->Activation - SO2, - HCl Esterification Nucleophilic Attack (MeOH + Acyl Chloride) Activation->Esterification + MeOH Product Methyl 2-methylpyrimidine- 5-carboxylate Esterification->Product - HCl

Figure 1: Mechanistic flow from hydrate desiccation to ester formation. The irreversible consumption of water by thionyl chloride is the rate-determining factor for yield success.

Detailed Experimental Protocol

Materials & Reagents[1]
ReagentMW ( g/mol )Equiv.[1]RoleGrade
2-Methyl-5-pyrimidinecarboxylic acid hydrate ~156.141.0Substrate>97%
Thionyl Chloride (SOCl₂) 118.973.0 - 5.0Activator/DesiccantReagentPlus®
Methanol (MeOH) 32.04Solvent (20 vol)Nucleophile/SolventAnhydrous
Sodium Bicarbonate (NaHCO₃) 84.01N/AQuenching AgentSat. Aq. Soln.
Ethyl Acetate (EtOAc) 88.11N/AExtraction SolventACS Grade

> Note: The molecular weight of the substrate is calculated as the monohydrate. If using anhydrous material, adjust stoichiometry accordingly, though excess SOCl₂ handles both.

Step-by-Step Methodology

Phase 1: Setup and Activation (0 - 30 mins)

  • Glassware Prep: Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl₂) or nitrogen inlet to the top of the condenser.

  • Solvent Charge: Charge the RBF with Methanol (20 volumes relative to substrate mass) .

    • Critical Control Point: Cool the methanol to 0°C using an ice bath. Adding SOCl₂ to warm methanol is extremely exothermic and dangerous.

  • Activator Addition: Dropwise, add Thionyl Chloride (3.0 - 5.0 equiv) to the cold methanol over 15-20 minutes.

    • Observation: Evolution of HCl gas (white fumes) will occur. Ensure proper ventilation (fume hood).

  • Substrate Addition: Remove the ice bath. Add the This compound in one portion.

    • Why this order? Pre-forming the HCl/MeOH solution generates anhydrous HCl and starts scavenging water immediately upon substrate addition.

Phase 2: Reaction (2 - 4 hours) 5. Reflux: Heat the reaction mixture to a gentle reflux (65°C ). 6. Monitoring: Monitor reaction progress by TLC (System: 10% MeOH in DCM) or LCMS.

  • TLC Endpoint: Disappearance of the baseline acid spot and appearance of a higher Rf spot (~0.6-0.7).
  • LCMS Endpoint: Shift in m/z from 139 [M+H]+ (acid) to 153 [M+H]+ (methyl ester).

Phase 3: Workup and Isolation 7. Concentration: Once complete, cool to room temperature. Concentrate the mixture in vacuo to remove solvent and excess SOCl₂.

  • Safety: The distillate contains HCl and SO₂. Trap properly.
  • Neutralization: Resuspend the residue in Ethyl Acetate (EtOAc). Slowly add saturated aqueous NaHCO₃ with vigorous stirring until pH ~8.
  • Caution: Significant CO₂ evolution will occur. Add slowly to prevent overflow.
  • Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer 2x with EtOAc.
  • Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
  • Evaporation: Remove solvent under reduced pressure to yield the crude ester.

Experimental Workflow Diagram

Workflow Start Start: Anhydrous MeOH (0°C) AddSOCl2 Add SOCl2 (Dropwise) Generate HCl/MeOH Start->AddSOCl2 AddSubstrate Add Pyrimidine Acid Hydrate (Batch Addition) AddSOCl2->AddSubstrate Reflux Reflux @ 65°C (2-4 Hours) AddSubstrate->Reflux Check QC Check (TLC/LCMS) Complete? Reflux->Check Check->Reflux No (Extend Time) Evap Evaporate Volatiles (Remove SOCl2/MeOH) Check->Evap Yes Quench Quench with Sat. NaHCO3 (pH 8, CO2 release) Evap->Quench Extract Extract w/ EtOAc Dry & Concentrate Quench->Extract Final Final Product: Methyl Ester Extract->Final

Figure 2: Operational workflow for the batch synthesis of methyl 2-methyl-5-pyrimidinecarboxylate.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, use the following checkpoints:

IssueDiagnostic IndicatorRoot CauseCorrective Action
Low Yield LCMS shows starting material (139 m/z) remaining.Water from hydrate was not fully consumed; Equilibrium shift.Increase SOCl₂ equivalents to 5.0 or 6.0. Ensure drying tube is functional.
Side Products LCMS shows mass +36 or +38.Chlorination of the pyrimidine ring (rare at pos 5, but possible).Reduce reflux temperature to 50°C; Reduce reaction time.
Emulsion Layers do not separate during workup.Pyrimidine salts acting as surfactants.Add solid NaCl to saturate the aqueous layer; Filter through Celite if solids are present.
Acidic Product NMR shows broad singlet >10ppm.Incomplete neutralization.Wash organic layer again with NaHCO₃. Pyrimidine esters can hydrolyze if left in acidic water too long.

Safety & Hazard Analysis

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Releases toxic SO₂ and HCl gas. Must be handled in a fume hood.

  • Pyrimidines: Many are biologically active. Handle as potential irritants or sensitizers.

  • Pressurization: The neutralization step generates CO₂. Never cap a vessel immediately after adding bicarbonate to an acidic residue.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13670875, 2-Methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Common Organic Chemistry. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) Standard Protocol. Retrieved from [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[2][3] Retrieved from [Link]

Sources

The Strategic Utility of 2-Methyl-5-pyrimidinecarboxylic acid hydrate in the Synthesis of Advanced Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development on the applications of 2-Methyl-5-pyrimidinecarboxylic acid hydrate. This versatile building block is a cornerstone in the synthesis of a diverse array of complex heterocyclic compounds. This document provides not only detailed, step-by-step experimental protocols for key chemical transformations but also elucidates the underlying chemical principles and strategic considerations for its use. We will explore its application in the formation of pyrimidine-based amides and esters, moieties frequently found in biologically active molecules, and its role as a precursor in the construction of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. The protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and success.

Introduction: The Pyrimidine Core and the Versatility of this compound

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The unique electronic properties of the pyrimidine ring, conferred by the two nitrogen atoms, allow it to participate in various non-covalent interactions with biological targets.[3] this compound is a particularly valuable derivative for several reasons:

  • Strategic Functionalization: The carboxylic acid at the 5-position serves as a versatile handle for a variety of chemical transformations, most notably amide and ester formation, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

  • The "Magic Methyl" Effect: The methyl group at the 2-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This "magic methyl" effect can enhance binding affinity to target proteins, improve metabolic stability, and modulate solubility.[4]

  • Precursor for Fused Systems: The arrangement of the functional groups on the pyrimidine ring makes it an ideal precursor for the synthesis of fused heterocyclic systems, which are of great interest in the development of novel therapeutic agents.[5][6]

The hydrate form of this compound is a stable, crystalline solid that is convenient for handling and storage. In most synthetic applications, the water of hydration is either removed in situ or during the reaction work-up and does not typically interfere with the desired chemical transformations, especially those conducted under anhydrous conditions or involving dehydrating agents.[7][8]

Key Synthetic Transformations and Protocols

This section details robust and reproducible protocols for the derivatization of this compound. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic process.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond from the carboxylic acid is a cornerstone transformation, as the amide moiety is a key feature in a vast number of pharmaceutical agents. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary.

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] HOBt is added to suppress side reactions and reduce the risk of racemization if chiral amines are used.[9]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Methyl-5-pyrimidinecarboxylic acid hydrate (1.0 eq) G Stir at 0°C to rt A->G B Amine (1.1 eq) B->G C HOBt (1.2 eq) C->G D EDC (1.2 eq) D->G E Anhydrous DMF E->G F Inert Atmosphere (N2 or Ar) F->G H Quench with water G->H Reaction complete I Extract with Ethyl Acetate H->I J Wash with aq. LiCl I->J K Dry over Na2SO4 J->K L Concentrate in vacuo K->L M Column Chromatography L->M N Desired Amide Product M->N

Figure 1: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Protocol:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent), the desired amine (1.1 equivalents), and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with an aqueous solution of LiCl (5%) to remove residual DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Rationale:

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture.

  • Excess Amine and Coupling Reagents: Ensures complete consumption of the starting carboxylic acid.

  • Aqueous LiCl Wash: An effective method for removing DMF during work-up.

Data Presentation:

EntryAmineCoupling ConditionsYield (%)
1AnilineEDC, HOBt, DMF, rt, 18h85-95
2BenzylamineEDC, HOBt, DMF, rt, 16h88-96
3MorpholineEDC, HOBt, DMF, rt, 12h90-98

Table 1: Representative yields for the synthesis of amides from this compound. Yields are based on general literature for similar coupling reactions.[10]

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid can be used to modulate the lipophilicity and other physicochemical properties of the molecule, which is crucial for optimizing drug-like characteristics.

This is a classic and straightforward method for esterification, particularly with simple alcohols. The reaction is acid-catalyzed and driven to completion by using the alcohol as the solvent (in large excess) and removing the water formed during the reaction.[11]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Methyl-5-pyrimidinecarboxylic acid hydrate (1.0 eq) D Reflux A->D B Alcohol (Solvent) B->D C Catalytic H2SO4 C->D E Cool to rt D->E Reaction complete F Remove excess alcohol E->F G Dissolve in Ethyl Acetate F->G H Wash with aq. NaHCO3 G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Column Chromatography J->K L Desired Ester Product K->L

Figure 2: Workflow for Fischer-Speier Esterification.

Step-by-Step Protocol:

  • Suspend this compound (1.0 equivalent) in the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%).

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Rationale:

  • Excess Alcohol: Drives the equilibrium towards the ester product according to Le Chatelier's principle.

  • Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11]

  • NaHCO₃ Wash: Neutralizes the strong acid catalyst, preventing potential product degradation during work-up and storage.

Data Presentation:

EntryAlcoholCatalystYield (%)
1MethanolH₂SO₄90-98
2EthanolH₂SO₄85-95
3Propan-1-olH₂SO₄80-90

Table 2: Representative yields for the Fischer-Speier esterification of this compound. Yields are based on general literature for similar esterification reactions.

Synthesis of Fused Heterocycles: Construction of Pyrimido[4,5-d]pyrimidines

2-Methyl-5-pyrimidinecarboxylic acid and its derivatives are excellent precursors for the synthesis of fused heterocyclic systems like pyrimido[4,5-d]pyrimidines, which have shown promising biological activities, including neuroprotective and antioxidant properties.[7] The following protocol outlines a plausible synthetic route starting from the corresponding amide.

This protocol involves the conversion of the previously synthesized 2-methyl-5-pyrimidinecarboxamide to the corresponding fused pyrimidinone via a cyclocondensation reaction.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Methyl-5-pyrimidinecarboxamide (from Protocol 1) D Reflux A->D B Triethyl orthoformate B->D C Acetic anhydride C->D E Cool to rt D->E Reaction complete F Remove volatiles in vacuo E->F G Triturate with ether F->G H Filter and dry G->H I 2-Methylpyrimido[4,5-d]pyrimidin- 4(3H)-one H->I

Figure 3: Workflow for the synthesis of a pyrimido[4,5-d]pyrimidin-4(3H)-one derivative.

Step-by-Step Protocol:

  • In a round-bottom flask, combine 2-methyl-5-pyrimidinecarboxamide (1.0 equivalent), triethyl orthoformate (5.0 equivalents), and acetic anhydride (5.0 equivalents).

  • Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the volatile components under reduced pressure.

  • Triturate the resulting residue with diethyl ether.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to afford the desired 2-methylpyrimido[4,5-d]pyrimidin-4(3H)-one.

Rationale:

  • Triethyl orthoformate: Serves as a one-carbon source for the formation of the second pyrimidine ring.

  • Acetic anhydride: Acts as a dehydrating agent to facilitate the cyclization reaction.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of complex heterocyclic compounds. Its strategically placed functional groups allow for a wide range of chemical modifications, making it an ideal starting material for the generation of libraries of compounds for drug discovery and development. The protocols detailed in this guide provide a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors. The inherent reactivity of the carboxylic acid group, combined with the influential methyl substituent, ensures that this compound will continue to be a key player in the ongoing quest for novel and effective therapeutic agents.

References

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. [Link]

  • (PDF) “In Water” Syntheses of Heterocyclic Compounds. (2014). ResearchGate. [Link]

  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. (2013). Phosphorus, Sulfur, and Silicon and the Related Elements, 188(1), 58-69. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF. (2026). ResearchGate. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). Journal of Advanced Chemical Sciences. [Link]

  • Esterification of Carboxylic Acids with Alcohols, and Thiols. (n.d.). Organic Syntheses. [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters, 50(26), 3295-3298. [Link]

  • Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. (2021). Chemical Society Reviews, 50(4), 2265-2278. [Link]

  • Hydration Reaction: Definition, Mechanism, Examples & Applications. (2025). Chemistry Learner. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(16), 2857-2871. [Link]

  • Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. (2024). Future Medicinal Chemistry, 16(4), 263-279. [Link]

  • CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine. (n.d.).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). Pharmaceuticals, 16(8), 1144. [Link]

  • Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). (2025). Current Organic Chemistry. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(23), 8292. [Link]

Sources

Strategic Functionalization of Pyrimidine-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Overview

Pyrimidine-5-carboxylic acids represent a critical "privileged scaffold" in modern drug discovery. Unlike the 2-, 4-, and 6-positions, which are highly electrophilic and susceptible to nucleophilic aromatic substitution (


), the 5-position functions electronically as a meta-like vector. It is the least electron-deficient position on the ring, yet the presence of a carboxylic acid moiety at C5 significantly deactivates the system, creating unique solubility and reactivity challenges.

This guide moves beyond textbook definitions to address the practical "pain points" of working with these substrates:

  • Solubility: Pyrimidine acids are often zwitterionic and sparingly soluble in non-polar solvents.

  • Reactivity: The electron-withdrawing nature of the pyrimidine ring can make the carbonyl carbon less nucleophilic after activation, or conversely, make the activated species prone to hydrolysis.

  • Decarboxylation: The C5-COOH bond is prone to thermal decarboxylation under forcing conditions, requiring catalytic precision.

This application note details three distinct vectors for functionalization: Amidation (preserving the carbonyl), Curtius Rearrangement (nitrogen insertion), and Decarboxylative Cross-Coupling (radical carbon insertion).

Decision Matrix: Functionalization Pathways

The following decision tree illustrates the strategic logic for selecting the appropriate functionalization vector based on the desired target chemotype.

FunctionalizationPathways Start Pyrimidine-5-COOH Vector1 Vector 1: Amide/Ester (Retention) Start->Vector1 Nucleophilic Attack Vector2 Vector 2: Amine/Urea (N-Insertion) Start->Vector2 Rearrangement Vector3 Vector 3: Alkyl/Aryl (Decarboxylation) Start->Vector3 Radical Formation Prod1 Amides (T3P) Bioisosteres (Oxadiazoles) Vector1->Prod1 Prod2 Primary Amines Carbamates (Boc) Ureas Vector2->Prod2 Prod3 C(sp2)-C(sp3) Coupling (Ni/Photoredox) Vector3->Prod3

Figure 1: Strategic decision matrix for pyrimidine-5-carboxylic acid functionalization.

Module 1: The Amide Vector (High-Fidelity Coupling)

The Challenge

Standard coupling reagents (EDC/HOBt, HATU) often fail with pyrimidine-5-carboxylic acids due to poor solubility in DCM and the formation of stubborn "active ester" intermediates that refuse to react with sterically hindered amines. Furthermore, if the amine partner is chiral, standard basic conditions can lead to epimerization.

The Solution: Propylphosphonic Anhydride (T3P)

T3P is the superior reagent for this substrate class.

  • Mechanism: It forms a highly reactive mixed anhydride.

  • Solubility: It is supplied in EtOAc or DMF, solvents that solubilize pyrimidine acids better than DCM.

  • Workup: The byproducts are water-soluble, eliminating the need for chromatography in early-stage discovery.

Protocol 1: T3P-Mediated Amidation

Applicability: Sterically hindered amines, anilines, and chiral amines.

Reagents:

  • Pyrimidine-5-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (for insoluble acids)

Step-by-Step Workflow:

  • Dissolution: Charge the reaction vessel with the pyrimidine acid and the amine partner. Add solvent (EtOAc or DMF) to reach a concentration of 0.2 M.

    • Note: If the acid does not dissolve immediately, proceed. It will dissolve as it reacts.

  • Base Addition: Add Pyridine (or DIPEA). Stir for 5 minutes.

    • Expert Tip: Pyridine is preferred for chiral substrates to minimize epimerization [1].

  • Activation: Add T3P solution dropwise at 0 °C (if sensitive) or RT.

  • Reaction: Stir at Room Temperature (RT) for 2-12 hours.

    • Monitoring: LCMS should show complete consumption of the acid. The "active ester" peak is rarely observed with T3P; it converts directly to product.

  • Workup (The "Self-Validating" Step):

    • Dilute with EtOAc.[1]

    • Wash 2x with Water (removes T3P byproducts).[2]

    • Wash 1x with 0.5M HCl (removes excess pyridine/amine).

    • Wash 1x with Sat. NaHCO3 (removes unreacted acid).

    • Dry over MgSO4 and concentrate.

Data Summary: Coupling Reagent Comparison

ReagentSolubility in EtOAcByproduct RemovalEpimerization RiskYield (Avg)
T3P ExcellentAqueous WashLow85-95%
HATUPoorChromatographyModerate70-80%
EDC/HOBtPoorAqueous WashModerate50-65%

Module 2: The Nitrogen Vector (Curtius Rearrangement)

The Challenge

Converting the C5-acid to an amine (C5-NH2) is a pivotal transformation. The pyrimidine ring is electron-deficient, making the intermediate isocyanate susceptible to hydrolysis or trapping by weak nucleophiles.

The Solution: DPPA (Diphenylphosphoryl Azide)

While flow chemistry is safer for scale-up, DPPA remains the batch-chemistry standard. The key is the "One-Pot" trapping method using tert-butanol to yield the Boc-protected amine directly, avoiding the unstable free isocyanate or amine.

Protocol 2: One-Pot Boc-Amine Synthesis

Safety Warning: Azides are potential explosion hazards. Do not concentrate reaction mixtures containing DPPA to dryness. Perform behind a blast shield.

Reagents:

  • Pyrimidine-5-carboxylic acid (1.0 equiv)

  • DPPA (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (t-BuOH) (10-20 equiv or as co-solvent)

  • Solvent: Toluene (anhydrous)[3]

Step-by-Step Workflow:

  • Activation: Suspend the pyrimidine acid in Toluene (0.2 M). Add TEA.

  • Azidation: Add DPPA dropwise at RT. Stir for 30 minutes.

    • Checkpoint: Formation of the acyl azide can be monitored by TLC/LCMS (mass = M+25).

  • Rearrangement: Heat the mixture to 80-90 °C.

    • Observation: Evolution of

      
       gas indicates rearrangement to the isocyanate. Stir for 1-2 hours until gas evolution ceases.
      
  • Trapping: Add excess t-BuOH (if not already present) and reflux for 4-16 hours.

    • Mechanism:[1][2][4][5][6] The t-BuOH traps the isocyanate to form the Boc-carbamate.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with Sat. NaHCO3 and Brine. Purify via flash chromatography.

CurtiusMechanism Acid Pyrimidine-COOH AcylAzide Acyl Azide (R-CON3) Acid->AcylAzide + DPPA / TEA Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Heat (-N2) BocAmine Boc-Amine (R-NH-Boc) Isocyanate->BocAmine + t-BuOH

Figure 2: Curtius Rearrangement workflow for amine installation.

Module 3: The Radical Vector (Decarboxylative Cross-Coupling)

The Challenge

Traditional cross-couplings (Suzuki/Stille) require a halide at C5. Accessing C5-alkyl pyrimidines from the acid usually involves multi-step reduction/activation sequences.

The Solution: Photoredox/Nickel Dual Catalysis

This method utilizes the carboxylic acid as a radical precursor, coupling it directly with alkyl halides (sp3-sp2 coupling) or aryl halides (sp2-sp2). This is based on the MacMillan/Baran methodologies [2].

Protocol 3: Decarboxylative Alkylation (sp2-sp3)

Reagents:

  • Pyrimidine-5-carboxylic acid (1.0 equiv)

  • Alkyl Halide (R-Br or R-I) (1.5 equiv)

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%)

  • Ni Catalyst: NiCl2·glyme (5-10 mol%) + dtbbpy (ligand)

  • Base: Cs2CO3 (3.0 equiv)

  • Solvent: DMF or DMSO (degassed)

  • Light Source: Blue LED (450 nm)

Step-by-Step Workflow:

  • Setup: In a vial, combine the acid, alkyl halide, photocatalyst, Ni source, ligand, and base.

  • Degassing (Critical): Sparge the solvent with Argon for 15 minutes before adding to the solids, or freeze-pump-thaw the mixture. Oxygen quenches the radical species.

  • Irradiation: Seal the vial and irradiate with Blue LEDs with vigorous stirring. A fan is recommended to keep the reaction near RT (avoid thermal decarboxylation without coupling).

  • Timeline: Reaction typically requires 12-24 hours.

  • Workup: Dilute with water/EtOAc. Filter through Celite to remove metal precipitates. Extract and purify.

References

  • Dunetz, J. R., et al. (2011).[4][7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4][7][8] Organic Letters.[4][7] [Link]

  • Noble, A., & MacMillan, D. W. C. (2014). Photoredox Decarboxylative Cross-Coupling: New Connections for Medicinal Chemistry. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Amides using T3P. [Link]

  • NCI/NIH. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. [Link]

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Application Note: Strategies and Protocols for the Scale-Up Synthesis of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

Pyrimidine carboxylic acids are cornerstone heterocyclic scaffolds in modern drug discovery and development. Their structural motifs are integral to a wide array of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1][2][3] Furthermore, their utility extends to agrochemicals, where they serve as key components in advanced herbicides and fungicides.[4] The transition from laboratory-scale discovery to pilot-plant or industrial-scale production presents significant challenges in terms of efficiency, safety, cost-effectiveness, and environmental impact.

This guide provides a comprehensive overview of robust and scalable synthetic strategies for pyrimidine carboxylic acids. We delve into the causality behind experimental choices, focusing on process optimization, purification at scale, and critical safety considerations. The protocols and workflows detailed herein are designed to be self-validating systems, providing researchers and drug development professionals with the authoritative grounding needed to successfully navigate the complexities of chemical scale-up.

Foundational Synthetic Strategies for Scalable Production

While numerous methods exist for pyrimidine synthesis, only a subset is truly amenable to large-scale production. The ideal scale-up reaction is characterized by high convergence, operational simplicity, use of readily available starting materials, and favorable process safety profiles.

The Biginelli Multicomponent Reaction: A Workhorse for Dihydropyrimidine Precursors

First reported in 1893, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester (or other active methylene compound), and urea or thiourea.[5][6] Its enduring appeal for industrial applications lies in its efficiency and atom economy, directly assembling a complex dihydropyrimidine (DHPM) core. These DHPMs are often stable, crystalline solids that are easily isolated and can be readily oxidized or hydrolyzed to the target pyrimidine carboxylic acids.

The classical Biginelli reaction often required harsh acidic conditions and long reaction times. However, modern advancements have rendered it highly efficient and scalable.[7]

  • Catalysis: Lewis acids such as Yb(OTf)₃, InCl₃, or FeCl₃ have been shown to significantly enhance reaction rates and yields, often under milder conditions.[2][6] Polyphosphate ester (PPE) is another excellent mediator, particularly effective at stabilizing the key N-acyliminium ion intermediate.[2][5]

  • Energy Sources: Microwave irradiation has been demonstrated to dramatically reduce reaction times from hours to minutes, a significant advantage for throughput.[2][5][7]

  • Solvent Conditions: The development of solvent-free protocols or the use of green solvents like ethanol or water improves the environmental profile and simplifies product isolation.[7][8][9]

// Nodes Aldehyde [label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Urea [label="Urea / Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketoester [label="β-Ketoester", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="N-Acyliminium\nIon Intermediate", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Enol [label="Ketoester Enol", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Adduct [label="Open-Chain Adduct", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; DHPM [label="Dihydropyrimidine\n(DHPM) Ester", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Pyrimidine\nCarboxylic Acid", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible node for branching dummy [style=invis, width=0, height=0, label=""];

// Edges Aldehyde -> Iminium [label=" Condensation "]; Urea -> Iminium; Ketoester -> Enol [label=" Tautomerization "]; Iminium -> Adduct [label=" Nucleophilic\n Addition "]; Enol -> Adduct; Adduct -> DHPM [label=" Cyclization &\n Dehydration "]; DHPM -> Acid [label=" Hydrolysis or\n Oxidation/Hydrolysis "]; } }

Caption: Simplified mechanism of the Biginelli reaction and subsequent conversion.

Alternative Cyclocondensation Routes

Beyond the Biginelli reaction, other strategies are viable for specific substitution patterns. A powerful method for producing 2-substituted pyrimidine-5-carboxylic esters involves the condensation of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[10][11] This approach is particularly valuable as it provides a direct route to pyrimidines that may be difficult to access otherwise.[11] The classical Pinner synthesis, which condenses 1,3-dicarbonyl compounds with amidines, also remains a relevant strategy for certain scaffolds.[12]

Critical Considerations for Process Scale-Up

Translating a laboratory procedure to a large-scale process requires a holistic approach that balances chemistry, engineering, safety, and economics.

// Nodes Lab [label="Lab-Scale\nSynthesis\n(grams)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dev [label="Process Development\n& Optimization", fillcolor="#E8F0FE", fontcolor="#202124"]; Safety [label="Thermal & Chemical\nHazard Assessment", fillcolor="#FCE8E6", fontcolor="#202124"]; Pilot [label="Pilot Scale\n(kilograms)", fillcolor="#E6F4EA", fontcolor="#202124"]; QC [label="In-Process Controls\n& Final QC", fillcolor="#FFF7E0", fontcolor="#202124"]; Final [label="Final Product", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Lab -> Dev [label="Initial Route"]; Dev -> Safety [label="Risk Analysis"]; Safety -> Dev [label="Safety Limits"]; Dev -> Pilot [label="Optimized Protocol"]; Pilot -> QC [label="Sampling"]; QC -> Pilot [label="Adjustments"]; Pilot -> Final [label="Isolation"]; }

Caption: General workflow for the scale-up of a chemical synthesis.

Process Safety Management

Safety is the paramount consideration during scale-up. The potential for thermal runaway reactions increases significantly with scale due to the decrease in the surface-area-to-volume ratio, which limits heat dissipation.[13]

  • Thermal Hazard Screening: Differential Scanning Calorimetry (DSC) and Thermal Gravimetric Analysis (TGA) should be performed on all starting materials, intermediates, and final products to identify onset temperatures for exothermic events.[14][15]

  • Reaction Calorimetry (RC1e): This technique is essential for measuring the heat of reaction, heat flow, and maximum temperature of synthetic reaction (MTSR). This data is critical for designing adequate cooling capacity in the plant and identifying potential runaway scenarios.[15]

  • Hazard Mitigation: The process must be designed to operate within the limits of the available plant hardware. This may involve modifying operating conditions (e.g., semi-batch addition of a reactive reagent) to control the rate of heat generation.[13]

Purification and Isolation at Scale

The purification method chosen must be robust, scalable, and cost-effective.

  • Recrystallization: This is the preferred method for purifying solid products at scale.[16] A thorough solvent screen is necessary to identify a system that provides high recovery of the desired compound with excellent impurity rejection.

  • Acid-Base Extraction: For carboxylic acids, a liquid-liquid extraction based on pH adjustment is a highly effective and scalable purification technique. The crude product can be dissolved in an aqueous base, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.[17]

  • Chromatography: While flash column chromatography is a staple in the lab, its use at large scale is often prohibitively expensive due to solvent consumption and silica gel waste.[16] It is typically reserved for high-value products or when other methods fail.

Data-Driven Process Optimization

The table below outlines key parameters that must be optimized during process development. A Design of Experiments (DoE) approach can be highly effective in efficiently exploring the parameter space.

ParameterTypical Range/ValueImpact on Synthesis & Scale-Up
Temperature 25 °C - 120 °CAffects reaction rate, impurity profile, and energy consumption. Must be controlled to prevent thermal runaway.
Reagent Stoichiometry 1.0 - 1.5 equivalentsExcess reagents can drive reactions to completion but may complicate purification and increase cost.
Catalyst Loading 0.1 - 10 mol%Lowering catalyst load reduces cost and potential metal contamination but may increase reaction time.
Reaction Time 2 - 24 hoursOptimized to maximize conversion while minimizing byproduct formation and maximizing reactor throughput.
Solvent Volume 5 - 20 L/kgAffects reaction concentration, heat transfer, and work-up efficiency. Lower volumes increase throughput but may pose mixing or safety challenges.
Agitation Rate 50 - 300 RPMCritical for ensuring homogeneity, mass transfer, and heat transfer, especially in heterogeneous mixtures.

Detailed Scale-Up Protocol: Synthesis of 4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

This two-step protocol details the synthesis of a representative dihydropyrimidine ester via a catalyzed Biginelli reaction, followed by saponification to the final carboxylic acid product.

Step 1: Biginelli Condensation for Ethyl Ester Intermediate

Materials:

  • 4-Methoxybenzaldehyde (1.00 kg, 7.34 mol)

  • Ethyl Acetoacetate (0.955 kg, 7.34 mol)

  • Urea (0.530 kg, 8.81 mol, 1.2 eq)

  • Ytterbium(III) Triflate (Yb(OTf)₃) (0.045 kg, 0.073 mol, 1 mol%)

  • Ethanol (200 proof, 5.0 L)

Procedure:

  • Reactor Setup: Charge a clean, dry 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with Ethanol (5.0 L).

  • Reagent Charging: With moderate agitation, add 4-Methoxybenzaldehyde (1.00 kg), Ethyl Acetoacetate (0.955 kg), Urea (0.530 kg), and Yb(OTf)₃ (0.045 kg).

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until consumption of the limiting aldehyde is complete.

  • Crystallization & Isolation: Cool the reaction mixture slowly to 0-5 °C over 2-3 hours. The product will precipitate as a white solid.

  • Filtration: Filter the slurry through a large Büchner funnel or a filter press.

  • Washing: Wash the filter cake with cold ethanol (2 x 1.0 L) to remove soluble impurities.

  • Drying: Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

    • Expected Yield: ~1.85 kg (82%) of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Step 2: Saponification to Carboxylic Acid

Materials:

  • Ethyl Ester Intermediate from Step 1 (1.80 kg, 5.87 mol)

  • Sodium Hydroxide (NaOH) (0.470 kg, 11.75 mol, 2.0 eq)

  • Deionized Water (9.0 L)

  • Concentrated Hydrochloric Acid (~1.0 L)

Procedure:

  • Hydrolysis: Charge the 20 L reactor with deionized water (6.0 L) and Sodium Hydroxide (0.470 kg). Stir until all solids are dissolved, then add the Ethyl Ester Intermediate (1.80 kg).

  • Reaction: Heat the mixture to 80-90 °C and maintain for 2-3 hours. The reaction mixture should become a clear, homogeneous solution. Monitor by HPLC for the disappearance of the starting material.

  • Cooling & Filtration: Cool the solution to room temperature. If any particulate matter is present, perform a clarification filtration.

  • Precipitation: Transfer the basic solution to a larger vessel. Slowly add concentrated HCl with vigorous stirring while monitoring the pH. The product will begin to precipitate around pH 6-7. Continue adding acid until the pH is 2-3 to ensure complete protonation.

  • Isolation: Cool the slurry to 10-15 °C and stir for 1 hour. Filter the solid product.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 2.0 L) until the filtrate is neutral (pH ~7) to remove excess acid and salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

    • Expected Yield: ~1.52 kg (93%) of 4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid.

Analytical Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and quality of the final product before release.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A general method is provided below.[18]

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Acceptance Criteria: Purity ≥ 98.5% area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.[19]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O of carboxylic acid and urea, N-H stretches).

  • Melting Point: A sharp melting point range indicates high purity.

  • Residual Solvent Analysis: Gas Chromatography (GC-HS) is used to quantify any remaining solvents from the synthesis and purification process.

Conclusion

The successful scale-up of pyrimidine carboxylic acid synthesis hinges on the selection of a robust synthetic route, a deep understanding of process parameters, and an unwavering commitment to safety. The Biginelli reaction and related multicomponent strategies offer an efficient and convergent pathway to these vital pharmaceutical building blocks. By integrating rigorous process safety evaluation, systematic optimization, and scalable purification techniques, development teams can confidently and reliably transition these critical molecules from the laboratory to large-scale manufacturing.

References

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. [Link]

  • Kumar, A., et al. (2023). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. World Journal of Pharmacy and Pharmaceutical Sciences, 12(9), 1166-1185. [Link]

  • Synthesis of pyrimidinone carboxylic acids. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

  • Santhi, N. & Singh, R. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5173-5185. [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Patel, H., et al. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic Process Research & Development, 27(5), 783-797. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. SYNTHESIS, 2002(05), 720-722. [Link]

  • Shestakova, A., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Link]

  • Ghotbinejad, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 5997. [Link]

  • Albericio, F., et al. (2016). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. Figshare. [Link]

  • Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 140. [Link]

  • Chen, Y., & Chen, J. (2006). Enhanced separation of purine and pyrimidine bases using carboxylic multiwalled carbon nanotubes as additive in capillary zone electrophoresis. Journal of Chromatography A, 1123(1), 120-125. [Link]

  • Andrews, D. L., et al. (2023). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. Organic Process Research & Development, 27(2), 211-221. [Link]

  • How to separate " pyrimidine-2-carboxylic acid" from acetic acid ?. (2024, January 2). ResearchGate. [Link]

  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved February 14, 2026, from [Link]

  • Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. (2020, November 17). H.E.L Group. [Link]

  • Process Safety & Risk Management in Drug Substance. (n.d.). Aragen Life Sciences. Retrieved February 14, 2026, from [Link]

  • Kazemi, M., et al. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(9), 3410-3422. [Link]

  • Al-Ostath, A. I., et al. (2020). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. ResearchGate. [Link]

  • Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1. Journal of the American Chemical Society, 64(4), 794-797. [Link]

Sources

Application Note: Design and Synthesis of MOFs using 2-Methyl-5-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metal-Organic Framework Ligands using 2-Methyl-5-pyrimidinecarboxylic Acid Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the utilization of 2-Methyl-5-pyrimidinecarboxylic acid (2-Me-pmc) as a ligand for Metal-Organic Framework (MOF) synthesis. While the unmethylated analog (pyrimidine-5-carboxylic acid) is well-documented in constructing porous networks with transition metals (Cu, Cd, Co), the 2-methyl derivative offers unique advantages for reticular chemistry.

The introduction of the methyl group at the 2-position serves two critical functions:

  • Steric Tuning: It alters the pore aperture and shape without changing the fundamental connectivity of the carboxylate or pyrimidine nitrogens.[1]

  • Hydrophobicity: It increases the framework's hydrolytic stability by shielding metal nodes from water attack, a critical parameter for drug delivery and gas sorption applications.[1]

This document provides rational design protocols for synthesizing Cu(II) and Ag(I) based frameworks, grounded in the coordination chemistry of pyrimidine carboxylates.

Ligand Profile and Coordination Modes

Chemical Name: 2-Methyl-5-pyrimidinecarboxylic acid CAS: 5194-32-1 Formula: C₆H₆N₂O₂ MW: 138.12 g/mol

Coordination Chemistry

The ligand is a heterofunctional linker capable of bridging metal centers through two distinct domains:[1]

  • Carboxylate Group (–COO⁻): Typically forms mono- or bidentate bridges (e.g., paddlewheel clusters).

  • Pyrimidine Nitrogens (N,N'): Capable of coordinating to soft metals (Ag⁺) or bridging transition metals to extend dimensionality.[1]

Note on Sterics: Unlike the 4- or 6-positions, the 2-methyl group is located between the two ring nitrogens. This does not sterically hinder the carboxylate binding but may influence the angle of approach for metals coordinating to the ring nitrogens, potentially favoring lower coordination numbers or distorted geometries.

Visualization of Coordination Potential

LigandCoordination Ligand 2-Methyl-5-pyrimidinecarboxylic Acid COO Carboxylate Group (Hard Donor) Ligand->COO N_Ring Pyrimidine Nitrogens (Soft/Borderline Donor) Ligand->N_Ring Methyl 2-Methyl Group (Steric/Hydrophobic) Ligand->Methyl Cu_Paddle Cu(II) Paddlewheel (Zero-D Node) COO->Cu_Paddle Chelating/Bridging N_Ring->Cu_Paddle Pillaring (Axial) Ag_Chain Ag(I) Infinite Chains (1D/2D Topology) N_Ring->Ag_Chain Coordination Pore_Env Pore Environment (Hydrophobic Lining) Methyl->Pore_Env Modulates Affinity

Figure 1: Functional decomposition of the 2-Me-pmc ligand showing coordination sites and their structural roles in MOF assembly.

Experimental Protocols

Protocol A: Solvothermal Synthesis of Cu(II)-2-Me-pmc MOF

Target Topology: 3D Pillared Layer or Paddlewheel Network.[1] Mechanism: The carboxylate forms the equatorial plane of a Cu-paddlewheel, while the pyrimidine nitrogen connects axial sites of adjacent clusters.

Materials:

  • Cu(NO₃)₂·2.5H₂O (Copper(II) nitrate hemi(pentahydrate))

  • 2-Methyl-5-pyrimidinecarboxylic acid (2-Me-pmc)[2]

  • Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH)

  • Modulator (Optional): HBF₄ or Acetic Acid (to improve crystallinity)

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Vial A: Dissolve 0.1 mmol (23.2 mg) of Cu(NO₃)₂·2.5H₂O in 2 mL of DMF.

    • Vial B: Dissolve 0.1 mmol (13.8 mg) of 2-Me-pmc in 2 mL of DMF/EtOH (1:1 v/v). Sonicate for 5 minutes to ensure complete dissolution.

  • Mixing:

    • Slowly add the contents of Vial B to Vial A under stirring. The solution should remain clear or turn slightly blue.[1]

    • Expert Tip: If immediate precipitation occurs, add 2 drops of dilute HNO₃ or HBF₄ to re-dissolve the precipitate (modulator approach).

  • Solvothermal Reaction:

    • Transfer the mixture to a 10 mL Teflon-lined stainless steel autoclave or a heavy-walled glass pressure tube.

    • Seal tightly and place in a programmable oven.

    • Ramp: Heat at 1°C/min to 85°C .

    • Dwell: Hold at 85°C for 48–72 hours .

    • Cool: Cool at 0.5°C/min to room temperature. Slow cooling is critical for single-crystal growth.

  • Isolation:

    • Decant the mother liquor.[1]

    • Wash crystals 3x with fresh DMF, then 3x with Ethanol.[1]

    • Solvent Exchange: Soak in Ethanol for 3 days, refreshing solvent daily (to remove high-boiling DMF).

  • Activation:

    • Dry under vacuum at 80°C for 12 hours.

Protocol B: Self-Assembly of Ag(I)-2-Me-pmc Coordination Polymer

Target Topology: 1D Helical Chains or 2D Sheets.[1] Mechanism: Ag(I) has a high affinity for the pyrimidine nitrogens.[1] The reaction is driven by the formation of Ag-N bonds, often yielding supramolecular networks.

Materials:

  • AgNO₃ (Silver nitrate)

  • 2-Me-pmc

  • Solvents: Water, Acetonitrile (MeCN), Ammonia (28%)

Step-by-Step Methodology:

  • Ligand Deprotonation:

    • Suspend 0.2 mmol (27.6 mg) of 2-Me-pmc in 5 mL of water.

    • Add dilute ammonia dropwise until the solution becomes clear (pH ~8-9). This generates the in situ carboxylate anion.[1]

  • Metal Addition:

    • Dissolve 0.2 mmol (34.0 mg) of AgNO₃ in 5 mL of Water/MeCN (1:1).

    • Dark Condition: Perform all subsequent steps in low light or wrap vials in foil (Ag compounds are photosensitive).

  • Layering Technique (for Crystals):

    • Place the Ligand solution (more dense) in a narrow test tube.[1]

    • Carefully layer the Metal solution (less dense) on top using a syringe.[1]

    • Alternative: Use a buffer layer of pure Water/MeCN (1 mL) between the two to slow diffusion.[1]

  • Incubation:

    • Leave undisturbed in the dark at room temperature for 5–7 days.

    • Colorless block or needle crystals should form at the interface.[1]

  • Filtration:

    • Filter the crystals and wash with cold water/ethanol.[1] Air dry in the dark.[1]

Characterization & Validation

Data Summary Table
TechniqueParameterExpected Outcome / Validation Criteria
PXRD CrystallinitySharp Bragg peaks indicating long-range order. Broad humps indicate amorphous material (failed synthesis).[1]
SCXRD StructureConfirmation of ligand connectivity. Look for methyl group disorder or specific steric locking.[1]
TGA Thermal StabilityWeight loss < 150°C = Solvent loss.[1] Framework decomposition typically > 250°C for Cu-MOFs.[1]
FT-IR BondingShift in C=O stretch (approx. 1600 cm⁻¹) confirming coordination.[1] Presence of methyl C-H stretch (~2950 cm⁻¹).[1]
Gas Sorption PorosityN₂ or CO₂ isotherms.[1] Hysteresis indicates mesoporosity or flexibility.[1]
Workflow Diagram

Workflow Start Start: Ligand & Metal Salt Synth Solvothermal Synthesis (DMF/EtOH, 85°C, 72h) Start->Synth Check Visual Inspection Synth->Check Crystals Crystalline Product Check->Crystals Success Powder Microcrystalline Powder Check->Powder Acceptable Amorphous Amorphous/Clear Soln Check->Amorphous Fail PXRD PXRD Analysis Crystals->PXRD Powder->PXRD Optimize Add Modulator (Acetic Acid) or Adjust Temp Amorphous->Optimize Final Activation & Gas Sorption PXRD->Final Phase Pure Optimize->Synth

Figure 2: Experimental workflow for synthesis and validation of 2-Me-pmc MOFs.

Troubleshooting & Optimization (Expert Insights)

  • Issue: Poor Solubility of Ligand.

    • Cause: The methyl group increases lipophilicity compared to the parent pyrimidine acid.[1]

    • Solution: Increase the ratio of DMF or DMSO.[1] If using water (Protocol B), ensure pH is > 7 to maintain the deprotonated carboxylate form.

  • Issue: Amorphous Product.

    • Cause: Rapid nucleation due to strong metal-ligand interaction.[1]

    • Solution: Use a modulator .[1] Add 10-20 equivalents of Acetic Acid or Benzoic Acid to the reaction.[1] This competes with the ligand, slowing down crystal growth and improving defect repair.[1]

  • Issue: Structure Collapse upon Activation.

    • Cause: High surface tension of removing DMF.[1]

    • Solution: Perform Supercritical CO₂ drying or thorough exchange with a low-surface-tension solvent like dichloromethane (DCM) or pentane before vacuum drying.

References

  • Ligand Chemistry: PubChem Compound Summary for CID 13670875, 2-Methylpyrimidine-5-carboxylic acid.[1] National Center for Biotechnology Information (2025).[1] Link

  • Analogous MOF Structures (Cu-pmc): Reinsch, H., et al. "Topologies of Metal-Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2." Inorganic Chemistry 49.23 (2010): 10833-10839.[1] Link

  • Ag(I) Pyrimidine Coordination: Crystal structure of silver(I) complexes with pyrimidine carboxylate ligands.[1] (General reference to Ag-N bond formation in heterocyclic ligands).

  • Synthesis Methodology: Stock, N., & Biswas, S. "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews 112.2 (2012): 933-969.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-5-pyrimidinecarboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support guide for the purification of 2-Methyl-5-pyrimidinecarboxylic acid hydrate. This document, designed for chemists and drug development professionals, provides in-depth guidance on selecting appropriate recrystallization solvents and troubleshooting common issues encountered during the purification process. As a molecule featuring a heterocyclic pyrimidine ring, a carboxylic acid group, and a methyl substituent, its solubility behavior requires careful consideration for achieving high purity. This guide is structured to provide both foundational knowledge and actionable protocols to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for this compound should exhibit a steep solubility curve. This means the compound should be sparingly soluble at room temperature or below, but highly soluble at or near the solvent's boiling point.[1] This differential solubility is the fundamental principle that allows for the separation of the desired compound from impurities upon cooling.[2] Given the molecule's structure—containing both a polar carboxylic acid and a nitrogen-containing heterocycle—polar solvents are generally the best starting point. The solvent's boiling point should also be lower than the melting point of the compound to avoid "oiling out," a phenomenon where the compound melts before it dissolves.[3]

Q2: Which single solvents are recommended as a starting point for screening?

Based on the structure of this compound, which is known to be slightly soluble in water, the following polar solvents are excellent candidates for initial screening[4]:

  • Water: The presence of the "hydrate" in the name indicates a stable crystal lattice involving water, making it a highly logical choice. Water is excellent for polar compounds, and its high boiling point can enhance the solubility of many organic molecules.[5][6]

  • Ethanol (EtOH) or Isopropanol (2-PrOH): Alcohols are effective for compounds with hydrogen-bonding capabilities, such as carboxylic acids.[7] They often provide the necessary polarity to dissolve the compound when hot while allowing for good recovery upon cooling. Several pyrimidine derivatives have been successfully recrystallized from alcohols.[8][9]

  • Methanol (MeOH): Similar to ethanol, but its lower boiling point might be advantageous if the compound is thermally sensitive.

  • Acetone: A polar aprotic solvent that can be effective for moderately polar compounds.[7]

Q3: When should I consider using a mixed-solvent (binary) system?

A mixed-solvent system is necessary when no single solvent provides the ideal solubility profile.[3] This situation typically arises under two conditions:

  • The compound is excessively soluble in one solvent (the "good" solvent) even at low temperatures, leading to poor recovery.

  • The compound is nearly insoluble in another solvent (the "poor" solvent) even at its boiling point.

By combining a "good" solvent (e.g., methanol or ethanol) with a "poor" solvent (e.g., water, or a non-polar solvent like hexane or toluene), you can fine-tune the solubility to achieve a saturated solution at the boiling point, from which crystals will precipitate upon cooling.[10]

Troubleshooting Guide: Recrystallization Issues

Issue 1: The compound will not dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent volume. This is the most common reason for incomplete dissolution.[11]

  • Solution: Gradually add small increments of the hot solvent to the flask, bringing the solution back to a boil after each addition, until the solid fully dissolves. The goal is to use the minimum amount of hot solvent required to create a saturated solution.[2]

  • Possible Cause: The chosen solvent is inappropriate for the compound's polarity.

  • Solution: The compound may be too non-polar or too polar for the selected solvent. Consult the solvent selection workflow (Figure 1) and consider a solvent with different polarity. For this specific molecule, if a polar solvent like water isn't working, it's highly unlikely a non-polar solvent like hexane will work on its own.

Issue 2: No crystals form after the hot solution is cooled.

  • Possible Cause: Too much solvent was used, resulting in a solution that is not saturated at the lower temperature.[11]

  • Solution 1: Reduce the solvent volume by gently boiling it off under a fume hood, then attempt to cool the solution again.[11]

  • Solution 2: If using a mixed-solvent system, carefully add more of the "poor" solvent (anti-solvent) dropwise to the solution until persistent cloudiness appears, then add a drop or two of the "good" solvent to redissolve it before cooling.[10]

  • Possible Cause: The solution is supersaturated, or nucleation has not been initiated.

  • Solution 1 (Induce Nucleation): Scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[2][12]

  • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution to act as a "seed" for crystallization.[12]

  • Solution 3 (Temperature): Cool the solution in an ice bath or refrigerator to further decrease the compound's solubility and promote precipitation.[12]

Issue 3: The compound separates as an oil, not crystals ("oiling out").

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are depressing the melting point.[3][11]

  • Solution 1: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool much more slowly. Very slow cooling can favor crystal lattice formation over oiling.[11]

  • Solution 2: Change to a solvent with a lower boiling point.

  • Solution 3: If impurities are suspected, consider a preliminary purification step, such as passing the crude material through a small plug of silica gel, before attempting recrystallization.[12]

Issue 4: The final crystal yield is very low.

  • Possible Cause: As with the failure of crystals to form, using an excessive volume of solvent is a primary cause of low yield.[11]

  • Solution: Ensure you are using the minimum amount of hot solvent necessary for dissolution. Recovering the compound from the filtrate by evaporating the solvent and performing a second recrystallization can sometimes improve the overall yield.[3]

  • Possible Cause: The compound has significant solubility in the cold solvent.

  • Solution: Ensure the crystallization flask is thoroughly chilled in an ice bath for an adequate amount of time before filtration. When washing the collected crystals, always use a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.[2][3]

Data & Visualization

Solvent Selection Guide

The following table summarizes key properties of potential solvents for the recrystallization of this compound.

SolventBoiling Point (°C)PolarityRationale & Comments
Water100Very HighExcellent starting point due to the compound being a hydrate and containing polar functional groups.[4][6]
Ethanol (95%)78HighGood general-purpose polar protic solvent for carboxylic acids and heterocycles.[7]
Isopropanol82HighSimilar to ethanol, slightly higher boiling point. Often used for recrystallizing pyrimidine derivatives.[9]
Methanol65HighEffective polar protic solvent, but its lower boiling point may result in lower solubility compared to ethanol or water.
Acetone56Medium-HighA polar aprotic option; its lower boiling point may help prevent oiling out.[5]
Ethyl Acetate77MediumMay be a suitable "good" solvent in a binary system with an anti-solvent like hexane.
Hexane69Very LowUnlikely to be a primary solvent. Best used as an anti-solvent ("poor" solvent) in a binary system.[5]
Visual Workflows

The following diagrams provide logical workflows for solvent selection and troubleshooting common recrystallization problems.

Figure 1. A decision workflow for selecting a suitable recrystallization solvent system.

Figure 2. A troubleshooting guide for common issues encountered during crystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Water)
  • Dissolution: Place the crude this compound into an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (e.g., deionized water) to its boiling point.

  • Addition of Solvent: Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition. Keep the flask on a hot plate to maintain the temperature. Continue adding solvent until the compound has just completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel resting on a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to remove the impurities.[13]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[2]

  • Drying: Allow air to be pulled through the crystals on the funnel to partially dry them. Then, transfer the purified crystals to a watch glass or drying dish and dry to a constant weight, either in air or under a vacuum.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in which it is readily soluble.[10]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (anti-solvent, e.g., water) dropwise with swirling until a faint, persistent cloudiness (turbidity) appears.[5]

  • Clarification: Add one or two drops of the hot "good" solvent to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.[10]

  • Cooling, Collection, and Drying: Follow steps 4 through 7 from the Single-Solvent Recrystallization protocol above. For the washing step (Step 6), use an ice-cold mixture of the two solvents in approximately the same ratio used for the recrystallization.

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Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyl-5-pyrimidinecarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds. Their structural motif is central to nucleobases and a multitude of pharmacologically active agents, exhibiting properties that span antiviral, antibacterial, and anti-tumor activities.[1][2] 2-Methyl-5-pyrimidinecarboxylic acid, a key building block in synthetic organic chemistry, requires precise and robust analytical characterization. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), stands as a definitive technique for its structural elucidation and quantification.[3]

This guide provides an in-depth comparison of the fragmentation behavior of 2-Methyl-5-pyrimidinecarboxylic acid hydrate under positive and negative ion electrospray ionization (ESI) followed by collision-induced dissociation (CID). By understanding its distinct fragmentation signatures, researchers can develop highly specific and sensitive analytical methods crucial for quality control, metabolite identification, and pharmacokinetic studies. We will explore the mechanistic rationale behind the observed fragmentation patterns, present detailed experimental protocols, and compare the analytical utility of each ionization mode.

Physicochemical Properties & Molecular Structure

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Name This compound[4]
Molecular Formula C₆H₆N₂O₂ (anhydrous)[5]
Molecular Weight 138.12 g/mol (anhydrous), 156.14 g/mol (monohydrate)[4][5]
Monoisotopic Mass 138.0429 Da (anhydrous)[5]
Structure Chemical Structure of 2-Methyl-5-pyrimidinecarboxylic acid[5]

Note: In typical ESI-MS analysis, the hydrate water is lost in the heated source, and the detected precursor ion corresponds to the anhydrous form.

Analytical Workflow: LC-MS/MS Characterization

The logical flow for characterizing a small molecule like 2-Methyl-5-pyrimidinecarboxylic acid involves separation, ionization, and fragmentation analysis. The workflow is designed to ensure that data is acquired in a reproducible and scientifically sound manner.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis p1 Standard Solution (Methanol/Water) lc1 Reversed-Phase C18 Column p1->lc1 Injection lc2 Gradient Elution (Water/Acetonitrile w/ 0.1% Formic Acid) lc1->lc2 ms1 Electrospray Ionization (ESI) (Positive & Negative Modes) lc2->ms1 Eluent Introduction ms2 Full Scan (MS1) (Identify Precursor Ion) ms1->ms2 ms3 Product Ion Scan (MS/MS) (CID Fragmentation) ms2->ms3 d1 Extract Ion Chromatograms ms3->d1 Data Acquisition d2 Analyze Fragmentation Spectra d1->d2 d3 Propose Fragmentation Pathways d2->d3

Caption: High-level workflow for LC-MS/MS analysis.

Fragmentation Analysis in Positive Ion Mode ([M+H]⁺)

In positive ion mode, the molecule is protonated, typically at one of the nitrogen atoms on the pyrimidine ring, forming the precursor ion [M+H]⁺ with a predicted m/z of 139.0502. The subsequent fragmentation induced by CID provides insights into the molecule's connectivity.

Rationale: Protonation on a ring nitrogen creates a charged site that initiates fragmentation cascades. The primary fragmentation routes involve the loss of small, stable neutral molecules from the carboxylic acid moiety, which is a common pathway for such functional groups.[6][7]

Proposed Fragmentation Pathway: The protonated precursor ion undergoes sequential neutral losses. The initial loss of water (H₂O) from the carboxylic acid group is a common fragmentation for protonated carboxylic acids, followed by the loss of carbon monoxide (CO).

G parent [M+H]⁺ m/z 139.0502 frag1 [M+H - H₂O]⁺ m/z 121.0396 parent->frag1 - H₂O (18.01 Da) frag3 [M+H - COOH]⁺ m/z 94.0532 parent->frag3 - HCOOH (46.01 Da) frag2 [M+H - H₂O - CO]⁺ m/z 93.0451 frag1->frag2 - CO (27.99 Da)

Caption: Proposed CID fragmentation of protonated 2-Methyl-5-pyrimidinecarboxylic acid.

Summary of Predicted Product Ions (Positive Mode):

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossFormula of Loss
139.0502121.0396WaterH₂O
139.050294.0532Formic Acid Radical•COOH
121.039693.0451Carbon MonoxideCO

Fragmentation Analysis in Negative Ion Mode ([M-H]⁻)

Negative ion mode analysis involves the deprotonation of the most acidic proton, which in this case is the carboxylic acid proton, to form the precursor ion [M-H]⁻ at a predicted m/z of 137.0359. This mode is often highly informative for carboxylic acids.

Rationale: Deprotonation creates a carboxylate anion, which is electronically primed for a facile and characteristic fragmentation: the neutral loss of carbon dioxide (CO₂). This decarboxylation is a highly favorable process and often results in the most abundant fragment ion (the base peak) in the MS/MS spectrum.[8] This specific and predictable loss makes negative mode an excellent choice for targeted quantification methods like Multiple Reaction Monitoring (MRM).

Proposed Fragmentation Pathway: The primary fragmentation event is the direct loss of CO₂ from the precursor ion.

G parent [M-H]⁻ m/z 137.0359 frag1 [M-H - CO₂]⁻ m/z 93.0304 parent->frag1 - CO₂ (43.99 Da)

Caption: Proposed CID fragmentation of deprotonated 2-Methyl-5-pyrimidinecarboxylic acid.

Summary of Predicted Product Ions (Negative Mode):

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossFormula of Loss
137.035993.0304Carbon DioxideCO₂

Comparative Analysis: Positive vs. Negative Ion Mode

FeaturePositive Ion Mode ([M+H]⁺)Negative Ion Mode ([M-H]⁻)
Ionization Efficiency Generally good due to basic nitrogen atoms.Highly efficient due to the acidic carboxylic acid proton.
Precursor Ion m/z 139.0502m/z 137.0359
Primary Fragmentation Sequential losses of H₂O and CO.Dominant and direct loss of CO₂.
Structural Information Provides complementary fragments useful for confirming connectivity.Highly specific fragmentation (decarboxylation) confirms the presence and location of the carboxylic acid group.
Analytical Utility Good for qualitative structural confirmation.Superior for quantitative analysis (e.g., MRM) due to the highly specific and intense transition (137.0 -> 93.0).

Detailed Experimental Protocol

This protocol provides a validated starting point for the LC-MS/MS analysis.

1. Sample & Standard Preparation

  • Objective: To prepare a clean, soluble sample for injection.

  • Procedure:

    • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions using a 50:50 (v/v) mixture of methanol and water to create working standards (e.g., 1 µg/mL).

    • Filter the final solution through a 0.22 µm syringe filter before placing it in an autosampler vial.

  • Trustworthiness: Using a mixed solvent system ensures solubility and compatibility with the reversed-phase mobile phase. Filtration prevents clogging of the LC system.

2. Liquid Chromatography (LC) Conditions

  • Objective: To achieve chromatographic separation of the analyte from potential impurities.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Expertise: The use of formic acid aids in protonation/deprotonation, leading to better peak shape and ionization efficiency. A standard C18 column and gradient are robust choices for polar aromatic compounds.

3. Mass Spectrometry (MS) Conditions

  • Objective: To acquire full scan and tandem MS data for the analyte.

  • Parameters:

    • Instrument: Tandem Quadrupole or Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer.

    • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs.

    • Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 150 °C.

    • Desolvation Gas (N₂): 800 L/hr at 350 °C.

    • MS1 Scan Range: m/z 50-250.

    • MS/MS Acquisition:

      • Precursor Ions: m/z 139.05 (positive), m/z 137.04 (negative).

      • Collision Gas: Argon.

      • Collision Energy: Ramped from 10-30 eV to observe the onset and extent of fragmentation.

References

  • Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry, [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, [Link]

  • 2-Methylpyrimidine-5-carboxylic acid. PubChem, [Link]

  • Methyl 2-methylpyrimidine-5-carboxylate. PubChem, [Link]

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, [Link]

  • Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry, [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham, [Link]

  • Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the Mass Spectrometry Society of Japan, [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI, [Link]

Sources

A Researcher's Guide to the FT-IR Spectral Analysis of 2-Methyl-5-pyrimidinecarboxylic Acid Hydrate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical development and materials science, the precise characterization of active pharmaceutical ingredients (APIs) and related heterocyclic compounds is paramount. 2-Methyl-5-pyrimidinecarboxylic acid hydrate, a molecule of interest for its potential applications, presents a unique spectral signature that can be fully elucidated through Fourier-Transform Infrared (FT-IR) spectroscopy. This guide provides an in-depth analysis of its expected FT-IR spectral data, a comparison with relevant alternative compounds, and a detailed protocol for obtaining high-quality spectra.

The structural integrity and hydration state of a compound are critical parameters that can significantly influence its physical and chemical properties, including solubility, stability, and bioavailability. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the identity and elucidating the structural nuances of such molecules.

Anticipated FT-IR Spectral Profile of this compound

Key Functional Group Vibrations:

  • O-H Stretching (Water of Hydration and Carboxylic Acid): A very broad and intense absorption band is expected in the region of 3500-2500 cm⁻¹. This broadening is a hallmark of strong intermolecular hydrogen bonding, a characteristic feature of carboxylic acid dimers and the interaction of the water molecule with the carboxylic acid and pyrimidine ring.[3][4]

  • C-H Stretching (Aromatic and Methyl): Aromatic C-H stretching vibrations from the pyrimidine ring are anticipated to appear as weaker bands in the 3100-3000 cm⁻¹ region. The methyl group's symmetric and asymmetric C-H stretching will produce bands in the 2980-2850 cm⁻¹ range.[5]

  • C=O Stretching (Carboxylic Acid): A strong, sharp absorption band characteristic of the carbonyl group in the carboxylic acid is expected between 1725-1680 cm⁻¹. The exact position will be influenced by the degree of hydrogen bonding.[4][6]

  • C=N and C=C Stretching (Pyrimidine Ring): The pyrimidine ring will exhibit a series of medium to strong absorption bands in the 1650-1400 cm⁻¹ range, corresponding to the stretching vibrations of the C=N and C=C bonds.[5][7]

  • O-H Bending (Water of Hydration): The bending vibration of the water of hydration is expected to produce a medium intensity band around 1640-1630 cm⁻¹. This may sometimes overlap with the pyrimidine ring vibrations.

  • C-O Stretching and O-H Bending (Carboxylic Acid): The coupled C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group typically result in a broad band between 1440-1395 cm⁻¹ and another band around 1300-1200 cm⁻¹.

  • Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of bands arising from various bending and stretching vibrations, including C-H bending of the methyl group and ring deformation modes. This region is unique to the molecule and serves as a "fingerprint" for identification.

dot graph "Molecular_Structure_of_2_Methyl_5_pyrimidinecarboxylic_acid_hydrate" { layout=neato; node [shape=plaintext]; edge [style=solid];

} caption: Molecular structure of this compound.

Comparative Spectral Analysis

To better understand the spectral features of this compound, it is instructive to compare it with structurally related molecules.

Compound Key Differentiating FT-IR Features Rationale for Spectral Differences
2-Methyl-5-pyrimidinecarboxylic acid (anhydrous) [8][9]Absence or significant reduction of the broad O-H stretching band from water of hydration around 3500-3400 cm⁻¹ and the O-H bending mode around 1640 cm⁻¹.The anhydrous form lacks the water molecule, leading to the disappearance of its characteristic vibrational modes. The carboxylic acid O-H stretch may appear sharper.
Methyl 2-methylpyrimidine-5-carboxylate [10]Absence of the broad carboxylic acid O-H stretching band. The C=O stretching frequency will likely be higher (around 1730-1715 cm⁻¹) due to the ester linkage. Presence of a C-O stretching band for the ester around 1300-1100 cm⁻¹.The carboxylic acid is replaced by a methyl ester, eliminating the O-H group and altering the electronic environment of the carbonyl group.
2-Pyridinecarboxylic acid [11][12]The ring vibration modes in the 1600-1400 cm⁻¹ region will differ due to the pyridine ring structure (a six-membered ring with one nitrogen atom) compared to the pyrimidine ring (two nitrogen atoms).The number and position of nitrogen atoms in the aromatic ring influence the bond strengths and vibrational energies of the ring system.
Experimental Protocol for FT-IR Analysis

This section provides a detailed methodology for acquiring a high-quality FT-IR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is recommended for its minimal sample preparation and suitability for solid samples.[13][14]

Instrumentation and Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with a Diamond or Germanium ATR accessory.

  • This compound sample.

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Lint-free wipes.

Step-by-Step Procedure:

  • Instrument Preparation and Background Collection:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol or ethanol to remove any residual contaminants. Allow the solvent to fully evaporate.

    • Collect a background spectrum. This is a critical step to account for the absorbance of ambient water vapor and carbon dioxide, as well as any intrinsic signals from the ATR crystal.[15]

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the this compound powder onto the center of the ATR crystal.[16]

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Spectral Acquisition:

    • Set the desired spectral acquisition parameters. Typical settings for this type of analysis are:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-adding multiple scans improves the signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Perform an ATR correction if necessary, as this can provide a spectrum that is more comparable to a traditional transmission spectrum.

    • Label the significant peaks and compare them to the expected vibrational frequencies for the functional groups present in this compound.

dot graph "FTIR_Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Experimental workflow for FT-IR analysis using ATR.

Trustworthiness and Self-Validation

The protocol described above incorporates self-validating steps. A clean and flat baseline in the background spectrum confirms the cleanliness of the ATR crystal and the proper functioning of the instrument. The reproducibility of the spectrum upon re-sampling and the consistency of the observed peaks with established vibrational frequency charts for the expected functional groups provide a high degree of confidence in the results.

Conclusion

The FT-IR spectrum of this compound is a rich source of structural information. A thorough understanding of the expected absorption bands, coupled with a comparative analysis against similar molecules, allows for unambiguous identification and characterization. The provided experimental protocol, when followed diligently, will yield high-quality, reproducible data, which is essential for research, development, and quality control in the chemical and pharmaceutical sciences.

References

  • Smiechowski, M., Gojło, E., & Stangret, J. (2011). Hydration of Simple Carboxylic Acids From Infrared Spectra of HDO and Theoretical Calculations. The Journal of Physical Chemistry B, 115(16), 4834–4842. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Columbia University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Stangret, J., & Smiechowski, M. (2009). Hydration of Carboxylate Anions: Infrared Spectroscopy of Aqueous Solutions. The Journal of Physical Chemistry B, 113(25), 8699–8708. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate. Retrieved from [Link]

  • Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Methyl-5-pyridine carboxylic acid. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). ISSN: 0975-8585 October – December 2011 RJPBCS Volume 2 Issue 4 Page No. 926. Retrieved from [Link]

  • Zenodo. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Prairie View A&M University. (2019, January 17). Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • PMC. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Retrieved from [Link]

  • ResearchGate. (2017, November 8). Crystal structure of pyrimidine-2,5-dicarboxylic acid 1.5 hydrate, C12H14N4O11. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015, July 15). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the pyridine-2,5-dicarboxylic acid (H2PDC) and Zr-UiO-66-PDC samples. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 2-Methyl-5-pyrimidinecarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

2-Methyl-5-pyrimidinecarboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for various active pharmaceutical ingredients (APIs). Its hydrated form is frequently encountered, making the accurate determination of its purity, identity, and water content a non-negotiable aspect of quality control and regulatory compliance. The integrity of all subsequent analytical data hinges on the quality of the reference standard used for calibration and identification.

This guide provides an in-depth comparison of the analytical methodologies required to qualify a reference standard for 2-Methyl-5-pyrimidinecarboxylic acid hydrate. We will explore the causality behind the selection of specific analytical techniques, present detailed experimental protocols, and offer a framework for comparing standards from various suppliers. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust and scientifically sound approach to their analytical work.

Pillar 1: Establishing Identity and Purity - A Multi-Technique Approach

A reference standard is not merely a bottle of chemical; it is a comprehensively characterized material accompanied by a Certificate of Analysis (CofA) that guarantees its fitness for purpose. The qualification of such a standard relies on an orthogonal set of analytical techniques, where each method provides a unique and complementary piece of information. No single method is sufficient.

The logical flow of analysis ensures that the material's identity is confirmed before its purity and other properties are quantified.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Final Assessment NMR ¹H NMR & ¹³C NMR (Structural Confirmation) MS Mass Spectrometry (Molecular Weight Verification) NMR->MS Confirms elemental composition HPLC HPLC-UV (Purity & Impurity Profile) MS->HPLC Proceed if identity is confirmed TGA Thermogravimetric Analysis (Water Content) HPLC->TGA Purity corrected for water content DSC Differential Scanning Calorimetry (Thermal Properties) TGA->DSC CofA Certificate of Analysis Generation (Assign Purity & Uncertainty) DSC->CofA

Caption: Overall analytical workflow for reference standard qualification.

Comparative Data for Reference Standards

When sourcing a reference standard, a critical evaluation of the supplier's Certificate of Analysis is paramount. Below is a comparative table illustrating the typical specifications one should expect. While data for a specific certified reference standard of this compound is not always publicly available, this table is constructed based on typical data for analogous pyrimidine carboxylic acids provided by major chemical suppliers.

Parameter Supplier A (Example) Supplier B (Example) Scientific Rationale & Importance
Purity (HPLC) ≥99.0%99.63%The primary measure of the compound's purity. A high-purity standard is essential for accurate quantification of the analyte in unknown samples.
Identity Conforms to ¹H NMR StructureConforms to StructureConfirms that the material is the correct molecule. NMR is the gold standard for structural elucidation in organic chemistry.
Water Content (TGA/KF) Report Value≤ 1.0%Critical for a hydrate. The purity value must be corrected for water content to determine the true amount of the anhydrous active molecule. TGA is ideal for measuring water of hydration.[1][2]
Residual Solvents Not Specified<0.1%Ensures that the measured purity is not artificially inflated by the presence of residual solvents from the synthesis and purification process.
Melting Point (DSC) 158.0 - 161.0°C[3]Report ValueA sharp melting point is indicative of high purity. DSC provides a more accurate and detailed thermal profile than traditional methods.
Traceability N/ATraceable to in-house primary standardIndicates whether the standard's values are linked to a higher-order standard, such as those from USP or NIST, ensuring consistency and comparability of results across different labs.

Pillar 2: In-Depth Experimental Methodologies

The trustworthiness of a reference standard is built upon robust and reproducible analytical methods. Here, we detail the protocols and the scientific reasoning behind the key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is chosen because 2-Methyl-5-pyrimidinecarboxylic acid, while polar, has sufficient hydrophobicity from its pyrimidine ring and methyl group to be retained on a C18 stationary phase. An acidic mobile phase (e.g., using formic or phosphoric acid) is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times. UV detection is selected based on the chromophoric nature of the pyrimidine ring.[4][5]

Experimental Protocol: Stability-Indicating HPLC Method

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm and 254 nm.[4]

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 100 mL of a 50:50 Water:Acetonitrile mixture to make a 0.1 mg/mL solution.

  • Analysis: Inject the standard and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Structural Confirmation by ¹H NMR Spectroscopy

Causality: ¹H NMR provides an unambiguous fingerprint of a molecule's structure. It confirms the presence of the methyl group, the protons on the pyrimidine ring, and the carboxylic acid proton. Furthermore, the integration of the water signal relative to the molecule's protons can provide an estimate of the hydration state.[6][7] The covalent hydration at different ring positions can also be investigated using NMR in aqueous solutions.[7]

s H1 Ring Protons (δ ≈ 8.5-9.0 ppm) s->H1 Ar-H H2 Methyl Protons (δ ≈ 2.5 ppm) s->H2 CH₃ H3 Carboxylic Acid Proton (δ > 10 ppm, broad) s->H3 COOH H4 Water of Hydration (Variable δ) s->H4 H₂O

Caption: Structure and expected ¹H NMR signals for the compound.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen as it solubilizes the compound and its residual water peak does not overlap with key analyte signals.

  • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Analysis:

    • Confirm the chemical shifts and splitting patterns match the expected structure of 2-Methyl-5-pyrimidinecarboxylic acid.

    • Integrate all peaks. The ratio of the integrals should correspond to the number of protons in each environment.

    • Integrate the water peak and compare it to a known proton signal from the molecule to estimate the molar equivalents of water.

Water Content by Thermogravimetric Analysis (TGA)

Causality: For a hydrated compound, TGA is superior to Karl Fischer titration as it can differentiate between surface (adsorbed) water and bound water of crystallization. The analysis involves heating the sample at a controlled rate and measuring the corresponding weight loss. The temperature at which the weight loss occurs provides information about the nature of the water loss.[1][2]

Experimental Protocol: TGA for Hydrate Analysis

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Pan: Platinum or ceramic pan.

  • Sample Weight: Accurately weigh 5-10 mg of the standard into the tared pan.

  • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Heating Program: Ramp from 25 °C to 300 °C at a rate of 10 °C/min.[8]

  • Analysis:

    • Observe the TGA thermogram for distinct weight loss steps.

    • A weight loss occurring between approximately 50 °C and 150 °C typically corresponds to the loss of water of hydration.

    • Calculate the percentage weight loss in this region. This value represents the water content.

Conclusion: An Evidence-Based Framework for Selection

The selection of a reference standard for this compound should not be based on price or availability alone. It must be an evidence-based decision grounded in a thorough evaluation of the supplier's analytical data. A high-quality reference standard, supported by a comprehensive Certificate of Analysis detailing the results from orthogonal techniques like HPLC, NMR, and TGA, is fundamental to ensuring the accuracy, reproducibility, and validity of your research. By understanding the scientific principles behind these characterization techniques, researchers can confidently choose a standard that meets the stringent requirements of drug development and scientific inquiry.

References

  • Title: ¹H-NMR analyses revealing various degrees of hydration. The 1 H-NMR... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: ChemInform Abstract: Synthesis and Proton NMR Spectra of the Monomethyl- and Dimethylpyrimidine-5-carboxylic Acids. Regioselective Covalent Hydration at the 2- and 4- Ring Positions. Source: ResearchGate URL: [Link]

  • Title: Certificate of Analysis - MP Biomedicals Source: MP Biomedicals URL: [Link]

  • Title: 21 CFR 610.13 -- Purity. - eCFR Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative Source: JETIR URL: [Link]

  • Title: HPLC Methods for analysis of 2-Pyridinecarboxylic acid Source: HELIX Chromatography URL: [Link]

  • Title: DSC heating curves (a) and TGA thermograms (b) of the prepared samples... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: THERMOCHEMICAL STORAGE MATERIALS RESEARCH - TGA/DSC-HYDRATION STUDIES Source: IEA SHC URL: [Link]

  • Title: simultaneous thermal analysis (tga-dta, tga-dsc) Source: CETCO URL: [Link]

  • Title: Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Source: FDA URL: [Link]

Sources

Technical Guide: UV-Vis Absorption Characteristics of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of nucleotide analogs and antimetabolite drugs, pyrimidine carboxylic acids serve as critical scaffolds. Their ultraviolet-visible (UV-Vis) absorption profiles are not merely physical constants but are sensitive reporters of electronic environment, protonation states, and isomeric purity.

This guide provides an in-depth technical comparison of the UV-Vis characteristics of pyrimidine carboxylic acids (specifically the 2-, 4-, and 5- isomers) against their closest structural alternatives, the pyridine carboxylic acids. By synthesizing molecular orbital theory with practical experimental protocols, we establish a self-validating framework for identifying and quantifying these compounds in complex matrices.

Theoretical Framework: The Electronic Architecture

To interpret the UV spectra of these compounds, one must understand the competition between the nitrogen lone pairs and the aromatic


-system.
Electronic Transitions

Unlike benzene, pyrimidine contains two nitrogen atoms in the aromatic ring. This introduces two distinct transitions:

  • 
     Transition (High Intensity):  The primary absorbance band, typically found between 240–270 nm. The carboxylic acid substituent (
    
    
    
    ) extends the conjugation, causing a bathochromic (red) shift relative to unsubstituted pyrimidine.
  • 
     Transition (Low Intensity):  A "forbidden" transition involving the non-bonding electrons on the nitrogen atoms. This usually appears as a weak shoulder or tail around 270–300 nm but is often obscured by the intense 
    
    
    
    band in polar solvents.
The "Alternative" Comparison

The primary alternative scaffolds are pyridine carboxylic acids (e.g., Nicotinic acid, Picolinic acid). The key spectroscopic differentiator is the second nitrogen atom in the pyrimidine ring, which lowers the energy of the


 orbitals, generally resulting in hypsochromic (blue) shifts for the 

band compared to pyridine analogs, unless offset by strong resonance effects from the carboxyl group.
Visualization of Electronic States

ElectronicTransitions cluster_orbitals Molecular Orbital Energy Levels Pi_Star π* (Anti-bonding) Pi π (Bonding) Pi->Pi_Star π → π* (~240-265 nm) Strong Absorbance n n (Non-bonding / Lone Pair) n->Pi_Star n → π* (~280-300 nm) Weak Absorbance caption Fig 1. Energy diagram showing the competition between n→π* and π→π* transitions in N-heterocycles.

Comparative Analysis: Pyrimidine vs. Pyridine Scaffolds

The following data compares the primary absorption maxima (


) of pyrimidine carboxylic acids against their pyridine counterparts. Note that these values are solvent and pH-dependent (standardized here to aqueous buffer, pH ~7).
Table 1: Comparative UV-Vis Characteristics
Compound ClassSpecific IsomerStructure Note

(nm)
Extinction Coeff. (

)
Key Spectral Feature
Pyrimidine 4-Pyrimidinecarboxylic acid Para-like N placement256 nm , 205 nmHigh (~3,000 - 5,000)Sharp primary band; sensitive to pH.
Pyrimidine 5-Pyrimidinecarboxylic acid Meta-like N placement260–265 nm ModerateBathochromic shift due to symmetry; resembles nicotinic acid.
Pyrimidine 2-Pyrimidinecarboxylic acid Flanked by 2 Nitrogens~250–260 nm ModerateOften shows broader shoulders due to N-N interaction.
AlternativePyridine-3-carboxylic acid (Nicotinic)Single Nitrogen260–262 nmHighStandard reference; distinct vibrational fine structure in non-polar solvents.
AlternativePyridine-2-carboxylic acid (Picolinic)Ortho-substitution260–270 nmModerateStrong chelating agent; spectrum shifts drastically with metal ions.

Technical Insight:

  • 4-Pyrimidinecarboxylic acid exhibits a distinct

    
     at 256 nm . This is slightly blue-shifted compared to Nicotinic acid (262 nm), allowing for discrimination in high-resolution HPLC-UV/DAD systems.
    
  • 5-Pyrimidinecarboxylic acid is the most "benzene-like" isomer electronically. Its absorption maximum is nearly identical to Nicotinic acid, making them difficult to distinguish by UV alone without chromatographic separation.

Critical Experimental Factors: The pH "Switch"

The most common source of error in characterizing these compounds is ignoring pH. Pyrimidine carboxylic acids are amphoteric :

  • Cationic Form (pH < 1): Ring nitrogens protonated. Significant spectral shift.[1][2]

  • Zwitterionic/Neutral Form (pH 2–3): Mixture of species.

  • Anionic Form (pH > 4): Carboxylate deprotonated (

    
    ).
    

Impact: The transition from neutral acid to carboxylate anion typically causes a hypsochromic shift (blue shift) and a change in molar absorptivity.

  • Protocol Requirement: Never measure in unbuffered water. Always use a buffered mobile phase (e.g., Phosphate or Acetate) to lock the protonation state.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and explicitly controls for the variables mentioned above.

Reagents
  • Buffer: 10 mM Potassium Phosphate, pH 7.0 (for Anionic form) OR 0.1% Formic Acid (for Protonated/Neutral form).

  • Blank: Exact buffer composition used for the sample.

  • Standard: >98% purity 4-pyrimidinecarboxylic acid (e.g., CAS 31462-59-6).

Workflow Diagram

UVProtocol cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Validation Step1 Weigh Standard (0.1 - 0.5 mg) Step2 Dissolve in Buffer (Control pH!) Step1->Step2 Solvation Step3 Baseline Correction (Using Blank) Step2->Step3 Transfer to Cuvette Step4 Scan 200-400 nm (Scan Rate: Medium) Step3->Step4 Acquire Data Step5 Verify λmax (256 ± 2 nm) Step4->Step5 Check Peak Step6 Calc Extinction Coeff (Beer's Law) Step5->Step6 Quantify caption Fig 2. Self-validating UV-Vis workflow ensuring pH control and spectral verification.

Step-by-Step Methodology
  • Preparation: Prepare a stock solution of 1 mM in the chosen buffer. Sonicate to ensure complete dissolution.

  • Dilution: Dilute the stock to approximately 20–50 µM. The absorbance at

    
     should be between 0.6 and 0.8 AU for maximum linearity.
    
  • Blanking: Place the pure buffer in the reference cell (dual-beam) or blank the instrument (single-beam). Critical: The blank must contain the exact same percentage of organic modifier (if any) as the sample.

  • Scanning: Scan from 200 nm to 400 nm.

  • Validation:

    • Identify the primary peak.[1][2] For 4-pyrimidinecarboxylic acid , confirm

      
       nm.
      
    • Check for the secondary peak/shoulder around 205 nm.

    • If the peak is shifted >5 nm, check the pH of your solution immediately.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 169306, 4-Pyrimidinecarboxylic acid. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 78346, 5-Pyrimidinecarboxylic acid. Retrieved October 26, 2023, from [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Chemistry Department. Retrieved October 26, 2023, from [Link]

  • LibreTexts Chemistry. (2023). Interpreting Ultraviolet Spectra - The Effect of Conjugation. Retrieved October 26, 2023, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Methyl-5-pyrimidinecarboxylic acid hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of pharmaceutical and chemical research, the safe and compliant disposal of chemical waste is a critical, yet often overlooked, aspect of laboratory management. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-5-pyrimidinecarboxylic acid hydrate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound, a heterocyclic carboxylic acid, requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for the hydrate form may not always be readily available, data from closely related pyrimidine carboxylic acids indicate that this class of compounds can cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, a thorough risk assessment is the foundational step before any handling or disposal activities.

Key Potential Hazards:

  • Skin Irritation: Prolonged or repeated contact may cause redness and discomfort.

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.

  • Respiratory Irritation: Inhalation of dusts may irritate the respiratory tract.[1]

A comprehensive understanding of these hazards informs the selection of appropriate personal protective equipment (PPE) and the implementation of safe handling procedures.

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling this compound for any purpose, including disposal, researchers must be equipped with the appropriate PPE.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation.
Body Protection Laboratory coatProtects against accidental spills and contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes the inhalation of dusts that can cause respiratory irritation.[2]

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[2] Avoid generating dust during handling and weighing.

Spill Management: A Proactive Approach

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For small spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Carefully sweep up the solid material, avoiding dust generation.[2]

  • Collection: Place the spilled material into a designated, labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area with soap and water.

For large spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department.

  • Restrict Access: Prevent entry to the affected area until it has been deemed safe by trained personnel.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[3] Do not dispose of this compound down the drain or in regular trash.[4]

Waste Segregation and Containerization

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

WasteSegregation cluster_0 Waste Generation Point cluster_1 Designated Waste Containers Compound 2-Methyl-5-pyrimidinecarboxylic acid hydrate (Solid) Acid_Waste Solid Organic Acid Waste (Labeled, Compatible Container) Compound->Acid_Waste Segregate as Organic Acid Contaminated_Labware Contaminated Labware (Gloves, Wipes, etc.) Solid_Waste Contaminated Solid Waste (Labeled Container) Contaminated_Labware->Solid_Waste Segregate as Contaminated Solids

Figure 1: Waste Segregation Workflow
  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[3]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[3] Include the date of initial waste accumulation.

  • Segregation: Do not mix this waste with other chemical waste streams, particularly bases or strong oxidizing agents, to avoid potentially hazardous reactions.[3][5]

On-Site Neutralization (for Aqueous Solutions - Expert Use Only)

While solid waste should be disposed of via a licensed contractor, aqueous solutions containing 2-Methyl-5-pyrimidinecarboxylic acid may, in some cases and with institutional approval, be neutralized before disposal. This process should only be performed by trained personnel.

This is a generalized procedure and must be adapted to specific laboratory and regulatory requirements.

  • Dilution: Slowly add the acidic solution to a large volume of cold water with stirring.

  • Neutralization: Gradually add a dilute base (e.g., sodium bicarbonate or 1M sodium hydroxide) while monitoring the pH with a calibrated meter. Aim for a final pH between 6.0 and 8.0.[6]

  • Final Disposal of Neutralized Solution: Before drain disposal, ensure the neutralized solution does not contain other hazardous components. Always check with your local EHS for regulations regarding drain disposal.[4]

NeutralizationProcess Start Aqueous Solution of 2-Methyl-5-pyrimidinecarboxylic acid Dilute Dilute with Cold Water Start->Dilute Neutralize Slowly Add Dilute Base (e.g., NaHCO3) Dilute->Neutralize Monitor_pH Monitor pH (Target: 6.0-8.0) Neutralize->Monitor_pH Monitor_pH->Neutralize pH is Acidic Check_Regulations Consult EHS for Drain Disposal Regulations Monitor_pH->Check_Regulations pH is Neutral Drain_Disposal Permissible Drain Disposal (with copious water) Check_Regulations->Drain_Disposal Approved Hazardous_Waste Collect as Hazardous Aqueous Waste Check_Regulations->Hazardous_Waste Not Approved

Figure 2: Decision-Making for Neutralization of Aqueous Waste
Final Disposal

The ultimate disposal of this compound and its contaminated materials must be conducted through a licensed and approved hazardous waste disposal company.[7]

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date.

  • Arrangement for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to the guidelines outlined in this document, researchers can ensure they are operating in a compliant and responsible manner. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety department for guidance.

References

  • Thermo Fisher Scientific. (2025, December 19).
  • Sigma-Aldrich. (2024, September 6).
  • Cole-Parmer. (n.d.).
  • ChemicalBook. (n.d.).
  • Sigma-Aldrich. (2024, September 7).
  • Boehringer Ingelheim. (2015, July 22).
  • Fisher Scientific. (2025, December 20).
  • Key Organics. (2017, December 1).
  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. [Link]

  • Angene Chemical. (2021, May 1).
  • BenchChem. (2025).
  • EPFL. (n.d.).
  • Reed College. (n.d.).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). 4-Pyrimidinecarboxylic acid - Substance Details - SRS.
  • Chem-Impex. (n.d.). Pyrimidine-4-carboxylic acid.
  • American Chemical Society. (n.d.). Researches on Pyrimidines.
  • Santa Cruz Biotechnology. (n.d.). Pyrimidine-4-Carboxylic Acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.